molecular formula C11H11N3O B1428885 4-[(4-Methylpyrimidin-2-yl)oxy]aniline CAS No. 1274864-67-3

4-[(4-Methylpyrimidin-2-yl)oxy]aniline

Cat. No.: B1428885
CAS No.: 1274864-67-3
M. Wt: 201.22 g/mol
InChI Key: WUJSEFXXGLGZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methylpyrimidin-2-yl)oxy]aniline (CAS 1274864-67-3) is a high-purity chemical intermediate with molecular formula C₁₁H₁₁N₃O and a molecular weight of 201.22 g/mol . This compound is characterized by its aniline group linked to a 4-methylpyrimidine ring via an ether (oxy) bridge, a structural feature common in ligands targeting central nervous system (CNS) receptors . This aniline derivative serves as a key building block in pharmaceutical research, particularly in the synthesis of compounds for neuroscience. Its structural framework is employed in the development of multi-target directed ligands, which are a promising strategy for complex neurodegenerative diseases . For instance, similar pyrimidine-oxy-aniline scaffolds are integral to research on histamine H3 receptor (H3R) antagonists/inverse agonists that simultaneously inhibit enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) . Such multi-target approaches are being investigated for potential to improve cognitive function in conditions like Alzheimer's disease by enhancing multiple neurotransmitter systems in the brain . Researchers also utilize analogous structures in the development of positive allosteric modulators (PAMs) for receptors such as the M1 muscarinic acetylcholine receptor (M1 mAChR), another prominent target for cognitive deficits . Stored sealed in a dry environment at 2-8°C, this product is intended for research and further manufacturing applications only . It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-(4-methylpyrimidin-2-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-6-7-13-11(14-8)15-10-4-2-9(12)3-5-10/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJSEFXXGLGZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-[(4-Methylpyrimidin-2-yl)oxy]aniline: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical and physical properties, outline a robust synthetic pathway, and explore its potential as a scaffold for novel therapeutics, grounded in the established bioactivity of related molecular architectures.

Introduction: The Pyrimidine-Aniline Scaffold in Modern Drug Discovery

The convergence of pyrimidine and aniline moieties in a single molecular entity has given rise to a privileged scaffold in modern pharmacology. Pyrimidine derivatives are integral to numerous FDA-approved drugs, notably tyrosine kinase inhibitors (TKIs) like Imatinib, which have revolutionized cancer therapy.[1] The aniline component often serves as a key pharmacophore, engaging in crucial hydrogen bonding and hydrophobic interactions within enzyme active sites.

4-[(4-Methylpyrimidin-2-yl)oxy]aniline belongs to this promising class of compounds. Its structure suggests potential applications as an inhibitor of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This guide will serve as a foundational resource for researchers investigating this molecule and its analogues for applications in oncology and beyond.

Physicochemical and Molecular Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction kinetics to bioavailability. The key properties of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃OPubChem[4]
Molecular Weight 201.22 g/mol BLDpharm[5]
Monoisotopic Mass 201.09021 DaPubChem[4]
Predicted XlogP 1.8PubChem[4]
Appearance (Not specified) Expected to be a solid at room temperature.N/A
Solubility (Not specified) Expected to be soluble in organic solvents like DMSO, DMF, and methanol.N/A
Melting Point (Not specified)N/A
Boiling Point (Not specified)N/A
CAS Number 156627-57-3 (for a related isomer)N/A

Synthesis and Purification: A Guided Protocol

The synthesis of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the coupling of an activated pyrimidine ring with an aminophenol derivative.

Rationale and Mechanistic Insight

The chosen synthetic route relies on the reaction between 2-chloro-4-methylpyrimidine and 4-aminophenol. The chlorine atom at the 2-position of the pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogens. 4-Aminophenol serves as the nucleophile, with its phenoxide ion (formed in the presence of a base) attacking the electron-deficient carbon of the pyrimidine. A non-polar, aprotic solvent like dimethylformamide (DMF) is ideal for this type of reaction as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.

Step-by-Step Synthesis Protocol

Materials:

  • 4-Aminophenol

  • 2-Chloro-4-methylpyrimidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents. Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium phenoxide salt.

  • Addition of Electrophile: Add 2-chloro-4-methylpyrimidine (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-[(4-Methylpyrimidin-2-yl)oxy]aniline.

Synthesis Workflow Diagram

Synthesis_Workflow Reagents 4-Aminophenol + 2-Chloro-4-methylpyrimidine + K₂CO₃ in DMF Reaction Heat to 80-90°C (4-6 hours) Reagents->Reaction SₙAr Reaction Workup Quench with H₂O Extract with EtOAc Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product Pure 4-[(4-Methylpyrimidin-2-yl)oxy]aniline Purification->Product

Caption: Workflow for the synthesis of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline.

Structural Elucidation and Characterization

Confirmation of the molecular structure and assessment of purity are critical steps following synthesis. A combination of spectroscopic techniques is employed for this purpose.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Two doublets in the range of δ 6.8-7.5 ppm, corresponding to the AA'BB' system of the para-substituted aniline ring.

    • Pyrimidine Protons: Two singlets or doublets in the range of δ 6.5-8.5 ppm for the protons on the pyrimidine ring.

    • Methyl Protons: A singlet at approximately δ 2.4-2.6 ppm, corresponding to the methyl group on the pyrimidine ring.

    • Amine Protons: A broad singlet (NH₂) that may appear between δ 3.5-5.0 ppm, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The spectrum is expected to show 11 distinct signals corresponding to the 11 carbon atoms in the molecule, assuming no accidental equivalence.

    • Signals for the aromatic and pyrimidine carbons will appear in the downfield region (δ 110-170 ppm).

    • The methyl carbon will give a signal in the upfield region (δ 20-25 ppm).

  • Mass Spectrometry (MS):

    • In electrospray ionization (ESI) positive mode, the spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 202.0975.[4]

  • Infrared (IR) Spectroscopy:

    • N-H Stretching: A pair of medium-to-sharp bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

    • C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

    • C=N and C=C Stretching: Multiple sharp bands in the 1450-1650 cm⁻¹ region corresponding to the pyrimidine and aniline rings.

    • C-O Stretching: A strong band in the 1200-1250 cm⁻¹ region, characteristic of an aryl ether linkage.

Analytical Workflow Diagram

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Crude_Product Crude Product from Synthesis Purification Column Chromatography Crude_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR ¹H and ¹³C NMR Pure_Compound->NMR Structure Confirmation MS Mass Spectrometry (ESI-MS) Pure_Compound->MS Molecular Weight IR FT-IR Spectroscopy Pure_Compound->IR Functional Groups

Caption: Standard analytical workflow for compound characterization.

Potential Applications in Drug Development

The 4-(pyrimidin-2-yloxy)aniline scaffold is a key feature in several potent kinase inhibitors.[2][6] For instance, related structures have been identified as dual inhibitors of Mer and c-Met kinases, both of which are receptor tyrosine kinases implicated in tumor cell proliferation, survival, and metastasis.[3]

Mechanism of Action: Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. In many cancers, kinases become constitutively active, leading to uncontrolled cell growth. Small molecule inhibitors, such as those based on the pyrimidine-aniline scaffold, typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

Future Research Directions

4-[(4-Methylpyrimidin-2-yl)oxy]aniline represents a valuable starting point for further drug discovery efforts. Future research could focus on:

  • Screening: Evaluating its inhibitory activity against a broad panel of kinases to identify primary targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with modifications to the aniline and pyrimidine rings to optimize potency and selectivity.

  • Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-likeness.

Illustrative Kinase Signaling Pathway

Kinase_Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) Substrate Substrate Protein Phospho_Substrate Phosphorylated Substrate RTK->Phospho_Substrate Phosphorylation Inhibitor 4-[(4-Me-pyrimidin-2-yl)oxy]aniline (Potential Inhibitor) Inhibitor->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream

Caption: Inhibition of a generic receptor tyrosine kinase pathway.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-[(4-Methylpyrimidin-2-yl)oxy]aniline is not widely available, precautions should be taken based on the known hazards of related aniline and pyrimidine compounds.[7][8][9]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[10]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • First Aid: In case of skin contact, wash immediately with soap and water.[10] In case of eye contact, rinse cautiously with water for several minutes.[7] If inhaled or ingested, seek immediate medical attention.[9]

Researchers must always consult institutional safety protocols and perform a thorough risk assessment before handling any new chemical compound.

References

  • PubChem. (n.d.). 4-[(4-methylpyrimidin-2-yl)oxy]aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyrimidin-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020, June 25). Safety Data Sheet: 4,4'-oxydianiline and its salts. Retrieved from [Link]

  • ScienceLab.com. (n.d.). Material Safety Data Sheet: Aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-methyl-N-(pyridin-2-ylmethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, C., et al. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 27(16), 5329. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. PubMed. Retrieved from [Link]

  • ResearchGate. (2022, August). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Structure Determination of Organic Compounds. Retrieved from [Link]

Sources

A Technical Guide to Investigating the Therapeutic Potential of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Anilinopyrimidine Scaffold as a Cornerstone of Kinase-Targeted Cancer Therapy

The landscape of oncology has been reshaped by the advent of targeted therapies, particularly those inhibiting protein kinases that drive cancer cell proliferation and survival. Within this paradigm, the anilinopyrimidine scaffold has emerged as a "privileged structure," a recurring molecular framework that has yielded numerous clinically successful kinase inhibitors.[1][2] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of their target kinases and thereby blocking downstream signaling cascades crucial for tumor growth. The well-established success of molecules built upon this core structure provides a strong rationale for investigating novel derivatives. This guide focuses on a promising, yet underexplored, member of this class: 4-[(4-Methylpyrimidin-2-yl)oxy]aniline . We will provide a comprehensive, experience-driven framework for its preclinical evaluation, from initial target hypothesis to in vivo efficacy studies.

Hypothesized Mechanism of Action: A Putative Multi-Kinase Inhibitor

Given its structural similarity to known kinase inhibitors, we hypothesize that 4-[(4-Methylpyrimidin-2-yl)oxy]aniline functions as an inhibitor of one or more protein kinases implicated in oncogenesis. The anilino-pyrimidine core is a key feature in many inhibitors of receptor tyrosine kinases (RTKs).[1][2] Therefore, a primary hypothesis is that this compound targets members of the ErbB family of receptors, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed or mutated in a variety of solid tumors.[3][4]

Furthermore, the broader class of anilinopyrimidine and anilinoquinazoline derivatives has demonstrated activity against a range of other kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Aurora kinases.[5][6] This suggests the possibility that 4-[(4-Methylpyrimidin-2-yl)oxy]aniline may act as a multi-kinase inhibitor, a characteristic that can be advantageous in targeting the complex and often redundant signaling networks within cancer cells.

Below is a simplified representation of a potential signaling pathway that could be targeted by this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Compound 4-[(4-Methylpyrimidin-2-yl)oxy]aniline Compound->EGFR Inhibits

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Preclinical Evaluation Workflow: A Roadmap for Discovery

A systematic and rigorous preclinical evaluation is paramount to elucidating the therapeutic potential of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline. The following workflow is designed to comprehensively characterize its activity, from initial biochemical assays to in vivo efficacy models.

Preclinical_Workflow cluster_vitro In Vitro Characterization cluster_vivo In Vivo Efficacy cluster_synthesis Compound Synthesis & QC Kinase_Assay Biochemical Kinase Inhibition Assay Cell_Proliferation Cell-Based Proliferation/Cytotoxicity Assays Kinase_Assay->Cell_Proliferation Identifies potent inhibitors Target_Engagement Target Engagement & Downstream Signaling Cell_Proliferation->Target_Engagement Confirms on-target cellular activity Xenograft Tumor Xenograft Models Target_Engagement->Xenograft Validates mechanism of action Synthesis Synthesis & Purification QC Quality Control (NMR, LC-MS) Synthesis->QC QC->Kinase_Assay

Sources

Technical Guide: Structure-Activity Relationship (SAR) Profiling of the 4-[(4-Methylpyrimidin-2-yl)oxy]aniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(4-Methylpyrimidin-2-yl)oxy]aniline (CAS: 13186-53-3) represents a "privileged scaffold" in medicinal chemistry, particularly within the discovery of Type II kinase inhibitors targeting VEGFR, PDGFR, and Raf kinases. This bi-aryl ether motif serves as a critical pharmacophore, bridging the "hinge-binding" region and the "solvent-exposed" region of the kinase ATP-binding pocket.

This guide provides a comprehensive technical analysis of this scaffold, focusing on the bioisosteric implications of the ether linker versus the traditional amine linker (found in Pazopanib/Imatinib), synthetic accessibility, and the structure-activity relationships (SAR) that drive potency and selectivity.

Structural Anatomy & Pharmacophore Analysis[1]

The molecule consists of three distinct pharmacophoric vectors that define its biological utility. Understanding these vectors is prerequisite to rational drug design.

The Pyrimidine "Head" (Hinge Binder)
  • Role: The 4-methylpyrimidine ring typically orients towards the ATP-binding hinge region of the kinase.

  • Electronic Effect: The nitrogen atoms in the pyrimidine ring serve as hydrogen bond acceptors. In many kinase co-crystal structures, N1 or N3 interacts with the backbone NH of the hinge residues (e.g., Cys919 in VEGFR2).

  • The C4-Methyl Group: This substituent is not merely steric bulk; it often occupies a small hydrophobic sub-pocket (the "gatekeeper" vicinity), displacing water and improving entropic binding affinity.

The Ether "Bridge" (Linker SAR)
  • Bioisosterism (O vs. NH): Unlike the secondary amine linker found in Pazopanib or Imatinib, the ether oxygen acts solely as a hydrogen bond acceptor.

  • Conformational Bias: The C–O–C bond angle (~118°) is tighter than the C–N–C angle, and the oxygen atom introduces different rotational energy barriers. This often locks the bi-aryl system into a specific conformation that favors the "DFG-out" (inactive) kinase state, crucial for Type II inhibition.

  • Solubility: The replacement of -NH- with -O- increases lipophilicity (LogP) but removes a potential metabolic soft spot (N-oxidation).

The Aniline "Tail" (Vector to Solvent)
  • The Anchor Point: The primary amine (-NH2) at the para position is rarely the terminal group. It serves as the nucleophilic handle for derivatization into ureas or amides .

  • Interaction Mode: In final drug candidates (e.g., Sorafenib analogs), this nitrogen becomes part of a urea motif that forms a critical hydrogen bond network with the conserved Glu-Lys salt bridge in the kinase active site.

Synthetic Access: Nucleophilic Aromatic Substitution ( )

The synthesis of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline is a classic example of regioselective


. The reaction exploits the electron-deficient nature of the pyrimidine ring activated by the nitrogen atoms.
Reaction Mechanism

The reaction involves the attack of the phenoxide ion (generated from 4-aminophenol) on the C2 position of 2-chloro-4-methylpyrimidine. The C2 position is more electrophilic than C4 or C6 due to the inductive effect of the two adjacent nitrogen atoms.

Visualization: Synthetic Pathway

Synthesis Reactant1 4-Aminophenol (Nucleophile) Intermediate Meisenheimer Complex Reactant1->Intermediate Base (K2CO3) DMF, 80°C Reactant2 2-Chloro-4-methylpyrimidine (Electrophile) Reactant2->Intermediate Product 4-[(4-Methylpyrimidin-2-yl)oxy]aniline (Target Scaffold) Intermediate->Product - Cl⁻ (Aromatization)

Caption: Regioselective


 synthesis of the title scaffold via phenoxide attack at the pyrimidine C2 position.

SAR Deep Dive: Optimization Logic

When utilizing this scaffold in a library, the following SAR trends are historically observed in kinase drug discovery campaigns.

The "Linker Switch" Effect

Comparing the Oxy-analogs (title compound) vs. Amino-analogs :

FeatureOxy-Linker (-O-)Amino-Linker (-NH-)Biological Impact
H-Bonding Acceptor OnlyDonor & Acceptor-NH- can pick up extra H-bonds in the hinge, potentially improving potency but lowering selectivity.
Flexibility ModerateHigh-O- often rigidifies the scaffold, reducing the entropic penalty upon binding.
Metabolism StablePhase I/II labile-NH- is susceptible to N-acetylation or oxidation; -O- is generally more metabolically robust.
Pyrimidine Substitution Scan

Modifications to the pyrimidine ring (the "Head") drastically alter kinase selectivity profiles.

  • 4-Methyl (Current): Optimized for hydrophobic fit in VEGFR2/PDGFR

    
    .
    
  • 4-H (Unsubstituted): Significant loss of potency (>10-fold) due to loss of hydrophobic burial.

  • 4-CF3 (Trifluoromethyl): Increases potency but drastically lowers water solubility; often leads to high plasma protein binding (PPB).

  • 4,6-Dimethyl: Creates a "steric clash" in kinases with smaller gatekeeper residues, potentially improving selectivity for specific mutants (e.g., T315I in Abl).

Visualization: SAR Decision Tree

SAR_Logic Core 4-[(4-Methylpyrimidin-2-yl)oxy]aniline Aniline Aniline Modification (Solvent Front) Core->Aniline Linker Linker Atom (Conformation) Core->Linker Pyrimidine Pyrimidine C4/C6 (Hinge/Gatekeeper) Core->Pyrimidine Urea Convert to Urea (Sorafenib-like) High Potency (DFG-out) Aniline->Urea Amide Convert to Amide (Type I Inhibitor) Lower Selectivity Aniline->Amide Oxy Ether (-O-) Rigid, Lipophilic Good Bioavailability Linker->Oxy Amino Amine (-NH-) Flexible, H-Donor Metabolic Liability Linker->Amino Me 4-Methyl Balanced Potency/Solubility Pyrimidine->Me H 4-H Loss of Activity Pyrimidine->H

Caption: SAR optimization logic flow. Green paths indicate the preferred trajectory for Type II kinase inhibitors.

Experimental Protocols

Synthesis of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline

Self-Validating Logic: The use of Potassium Carbonate (


) acts as a scavenger for the HCl byproduct, driving the equilibrium forward. The color change (often to slight yellow) indicates the formation of the phenoxide.

Reagents:

  • 4-Aminophenol (1.0 eq)

  • 2-Chloro-4-methylpyrimidine (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMF (Dimethylformamide, anhydrous)

Procedure:

  • Activation: Charge a round-bottom flask with 4-aminophenol (10 mmol) and

    
     (20 mmol) in DMF (20 mL). Stir at room temperature for 30 minutes under 
    
    
    
    atmosphere to generate the phenoxide anion.
  • Addition: Add 2-chloro-4-methylpyrimidine (11 mmol) dropwise or in portions.

  • Reaction: Heat the mixture to 80°C. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL). The product usually precipitates as a solid.

  • Purification: Filter the solid, wash with water and cold diethyl ether. If no precipitate forms, extract with EtOAc (3x), dry over

    
    , and purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).
    
  • Validation:

    
     NMR should show the disappearance of the phenol -OH proton and the characteristic pyrimidine aromatic protons.
    
In Vitro Kinase Assay (VEGFR2)

To validate the SAR, the compound (usually after derivatization to a urea) is tested against VEGFR2.

Assay Principle: FRET-based assay (e.g., LanthaScreen) or Radiometric (


-ATP).

Protocol Steps:

  • Preparation: Prepare 3x serial dilutions of the test compound in DMSO.

  • Incubation: Mix Kinase (VEGFR2 catalytic domain), Substrate (Poly Glu:Tyr), and Test Compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    ). Incubate for 15 mins (Pre-incubation allows Type II inhibitors to access the DFG-out pocket).
    
  • Initiation: Add ATP (

    
     concentration) to start the reaction.
    
  • Detection: Stop reaction after 60 mins and detect phosphorylation level.

  • Data Analysis: Fit data to a sigmoidal dose-response curve to determine

    
    .
    

References

  • Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor."[1] Journal of Medicinal Chemistry, 51(15), 4632–4640. Link

  • Banker, P., et al. (2002). "Preparation of pyrimidinamines as angiogenesis modulators." World Intellectual Property Organization, WO 2002059110. Link

  • Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5, 835–844. Link

  • PubChem Compound Summary. (2024). "4-[(4-Methylpyrimidin-2-yl)oxy]aniline."[2] National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide to the Predicted Metabolic Stability of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as the optimization of its pharmacodynamic activity. Among these, metabolic stability—the susceptibility of a chemical entity to biotransformation by the body's enzymatic machinery—stands as a pivotal determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxicity.[1][2] A compound with poor metabolic stability may be cleared too rapidly to achieve therapeutic concentrations or may form reactive or toxic metabolites, leading to late-stage clinical failure.[3] Conversely, an overly stable compound could lead to accumulation and off-target effects.[3]

This guide provides a predictive analysis of the metabolic stability of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline , a compound featuring a substituted pyrimidine ring linked via an ether to an aniline moiety. Such scaffolds are common in medicinal chemistry, making a thorough understanding of their metabolic liabilities essential. As direct experimental data for this specific molecule is not publicly available, this document serves as a predictive framework, synthesizing established principles and methodologies to forecast its metabolic fate. We will delve into in silico predictions to identify potential metabolic hotspots, followed by detailed, field-proven in vitro protocols—namely the Liver Microsomal and Hepatocyte Stability Assays—that form the cornerstone of experimental ADME science. The causality behind each experimental choice is explained to provide not just a method, but a strategic approach to metabolic stability assessment.

Section 1: In Silico Prediction of Metabolic Liabilities

The initial step in assessing metabolic stability, particularly in an early discovery phase, is the use of computational (in silico) models.[4] These methods offer a rapid, cost-effective way to identify potential sites of metabolism, or "hotspots," on a molecule, guiding subsequent experimental design. These predictions are typically categorized into ligand-based and structure-based approaches.[4]

Structural Analysis of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline

A structural examination of the target compound reveals several potential sites for enzymatic attack by the primary drug-metabolizing enzymes, the Cytochrome P450 (CYP) family.[5][6]

  • 4-Methyl Group on the Pyrimidine Ring: Aliphatic methyl groups, particularly when attached to an aromatic ring, are highly susceptible to oxidation by CYP enzymes (primarily CYP2D6, CYP2C9, and CYP3A4) to form a primary alcohol. This is often a major metabolic pathway.

  • Aniline Moiety: The aromatic ring of the aniline is susceptible to hydroxylation, typically at the positions ortho or para to the amine group. Given the para position is occupied by the ether linkage, ortho-hydroxylation is a likely pathway. The primary amine itself can also undergo N-oxidation.

  • Ether Linkage: While ether linkages can be subject to O-dealkylation, aryloxy-ethers of this type are generally more stable than alkyl ethers. Cleavage is possible but is predicted to be a minor pathway compared to oxidation on the rings or the methyl group.

  • Pyrimidine Ring: The pyrimidine ring itself can be a site of oxidation, potentially leading to N-oxidation or hydroxylation, which could precede ring opening in some cases, though this is less common for simple pyrimidines.[7]

Based on this analysis, the primary metabolic pathways are predicted to be hydroxylation of the 4-methyl group and aromatic hydroxylation of the aniline ring .

Predicted Metabolic Pathway

The following diagram illustrates the most probable initial (Phase I) metabolic transformations for 4-[(4-Methylpyrimidin-2-yl)oxy]aniline.

G parent 4-[(4-Methylpyrimidin-2-yl)oxy]aniline met1 [4-((4-(Hydroxymethyl)pyrimidin-2-yl)oxy)phenyl]amine parent->met1 CYP-mediated Methyl Hydroxylation met2 2-Amino-5-[(4-methylpyrimidin-2-yl)oxy]phenol parent->met2 CYP-mediated Aromatic Hydroxylation met3 Phase II Conjugates (e.g., Glucuronides, Sulfates) met1->met3 UGTs, SULTs met2->met3 UGTs, SULTs

Caption: Predicted Phase I metabolic pathways for 4-[(4-Methylpyrimidin-2-yl)oxy]aniline.

Section 2: In Vitro Assessment of Metabolic Stability - Methodologies & Rationale

While in silico tools provide valuable hypotheses, experimental validation is non-negotiable. In vitro systems derived from the liver, the primary site of drug metabolism, are the industry standard.[8] We will detail two complementary assays: the liver microsomal stability assay for a primary screen of Phase I metabolism and the hepatocyte stability assay for a more comprehensive assessment of overall hepatic clearance.

Part 2A: Liver Microsomal Stability Assay

Principle & Causality: This assay utilizes liver microsomes, which are subcellular fractions of the endoplasmic reticulum.[9] They are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, but lack most Phase II enzymes.[10][11] The primary purpose of this assay is to rapidly assess a compound's susceptibility to CYP-mediated oxidative metabolism. Its high-throughput nature and relatively low cost make it an ideal first-line experimental screen in early drug discovery to rank-order compounds based on their intrinsic clearance by CYPs.[10][12] The reaction is initiated by adding the cofactor NADPH, which is essential for CYP enzyme activity.[13]

Experimental Protocol: Human Liver Microsome Stability

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline in DMSO.

    • Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer, pH 7.4.

    • Microsome Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C. Dilute in phosphate buffer to a working concentration of 1 mg/mL.[14] Keep on ice.

    • NADPH Regenerating System: Prepare a solution containing NADPH. This is critical as NADPH is consumed during the reaction. A common system includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. Alternatively, a high concentration of NADPH (e.g., 1 mM final concentration) can be used directly.[15]

  • Incubation Procedure:

    • Add the test compound working solution (diluted from the stock) to the microsomal suspension to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤ 0.25% to avoid enzyme inhibition.[9]

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[11]

  • Reaction Termination & Sample Processing:

    • Immediately quench the reaction by adding the aliquot to a 2-4 fold volume of ice-cold acetonitrile containing an internal standard (a structurally unrelated, stable compound used for analytical normalization).[10] This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.[16]

    • Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.[15]

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

  • Self-Validating Controls (run in parallel):

    • Minus Cofactor (-NADPH): Incubate the test compound with microsomes without adding NADPH. This control assesses for any non-NADPH dependent degradation (e.g., chemical instability or metabolism by other enzymes like esterases).[17]

    • Positive Controls: Include two compounds with known metabolic fates: a high-turnover compound (e.g., Verapamil, Terfenadine) and a low-turnover compound (e.g., Warfarin, Tolbutamide). This validates the metabolic competency of the microsomal batch.[13]

Workflow Diagram: Microsomal Stability Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare Microsomes, Buffer, Compound, NADPH pre_incubate Pre-incubate Compound + Microsomes (37°C) prep_reagents->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45 min) start_reaction->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Part 2B: Hepatocyte Stability Assay

Principle & Causality: While microsomes are excellent for assessing Phase I metabolism, they are an incomplete system. Cryopreserved or fresh hepatocytes (intact liver cells) provide a more physiologically relevant model.[18] They contain a full complement of both Phase I and Phase II (conjugative) enzymes (e.g., UGTs, SULTs), as well as the necessary cofactors and drug transporters.[19] This assay is therefore used to determine a more complete metabolic profile and provides a better prediction of overall in vivo hepatic clearance because it accounts for cell permeability, Phase I, and Phase II metabolism.[19][20]

Experimental Protocol: Suspension Hepatocyte Stability

  • Reagent & Cell Preparation:

    • Incubation Medium: Use a specialized medium like Williams Medium E, warmed to 37°C.[18]

    • Test Compound Stock: Prepare as in the microsomal assay.

    • Hepatocyte Suspension: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Dilute the cells in pre-warmed incubation medium to a final density of 0.5-1.0 million viable cells/mL.[21][22] Cell viability should be assessed (e.g., via Trypan Blue exclusion) and be >80%. Allow cells to equilibrate for 10-15 minutes at 37°C.

  • Incubation Procedure:

    • Add the test compound working solution to the hepatocyte suspension to achieve a final concentration of 1 µM.

    • Place the incubation plate or tubes on an orbital shaker in an incubator (37°C, 5% CO2) to keep the cells in suspension.[18]

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot.[18] The longer incubation time compared to microsomes allows for the detection of slower metabolic processes.

  • Reaction Termination & Sample Processing:

    • The quenching and processing steps are identical to the microsomal assay: terminate the reaction with ice-cold acetonitrile containing an internal standard, vortex, centrifuge, and analyze the supernatant.[19]

  • Self-Validating Controls (run in parallel):

    • Heat-Inactivated Hepatocytes: A negative control where the hepatocyte suspension is boiled for 5 minutes prior to the experiment to denature all enzymes. This accounts for any non-enzymatic degradation.[18]

    • Positive Controls: Include compounds that are cleared by Phase I and Phase II pathways. For example, Verapamil (Phase I) and Umbelliferone or 7-Hydroxycoumarin (Phase II - glucuronidation/sulfation).[19] This confirms the activity of both major metabolic systems in the cells.

Workflow Diagram: Hepatocyte Stability Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Thaw & Prepare Hepatocyte Suspension add_compound Add Compound to Cell Suspension prep_cells->add_compound incubate Incubate with Shaking (37°C, 5% CO2) add_compound->incubate time_points Sample at Time Points (0, 15, 30, 60, 120 min) incubate->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Experimental workflow for the in vitro suspension hepatocyte stability assay.

Section 3: Bioanalytical Quantification

Accurate quantification of the parent compound at each time point is the foundation of a metabolic stability assay. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and throughput.[8][23]

  • Principle: The supernatant from the quenched reaction is injected into an HPLC or UHPLC system. The components of the mixture are separated on a chromatographic column (typically a reverse-phase C18 column).[13] The eluent from the column is then introduced into a mass spectrometer. The mass spectrometer is typically a triple quadrupole instrument operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the parent compound and the internal standard.[10][19] The amount of parent compound remaining is determined by comparing its peak area to that of the constant-concentration internal standard across the time points.[13]

Section 4: Data Analysis and Predicted Outcome

The data generated from the LC-MS/MS analysis is used to calculate key parameters that define metabolic stability.

  • Calculate Percent Remaining: The peak area ratio (Parent Compound / Internal Standard) at each time point is used to determine the percentage of the parent compound remaining relative to the 0-minute time point.

  • Determine Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. For first-order kinetics, this plot will be linear. The slope of this line (k) is the elimination rate constant.[10] The half-life is then calculated as:

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): The in vitro intrinsic clearance, a measure of the intrinsic metabolic capacity of the liver, is calculated from the half-life.[13]

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)

    • For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) * (Incubation Volume / number of hepatocytes in millions)[21]

These in vitro CLint values can then be scaled using established models (e.g., the well-stirred model) to predict in vivo human hepatic clearance.[21]

Predicted Data Summary for 4-[(4-Methylpyrimidin-2-yl)oxy]aniline

Based on the structural analysis, the following table summarizes the predicted outcome for the compound in the described assays.

ParameterPredicted Value/ClassificationRationale
Microsomal Half-Life (t½) 15 - 45 minutes (Moderate Stability)The presence of an exposed aliphatic methyl group and an aniline ring suggests susceptibility to CYP-mediated oxidation. However, the absence of highly labile groups suggests it will not be cleared instantaneously.
Hepatocyte Half-Life (t½) 10 - 30 minutes (Moderate-to-Low Stability)Expected to be shorter than or similar to the microsomal t½. The hydroxylated metabolites formed in Phase I are likely substrates for Phase II conjugation (glucuronidation/sulfation) in hepatocytes, representing an additional clearance pathway not present in microsomes.
Intrinsic Clearance (CLint) ModerateConsistent with a moderate half-life. The compound is unlikely to be a low-clearance or a very high-clearance compound.
Primary Metabolic "Hotspot" 4-Methyl group on the pyrimidine ring.Aliphatic hydroxylation is a very common and rapid metabolic pathway catalyzed by multiple CYP isoforms.[24]
Major Predicted Metabolites M1: [4-((4-(Hydroxymethyl)pyrimidin-2-yl)oxy)phenyl]amineM2: 2-Amino-5-[(4-methylpyrimidin-2-yl)oxy]phenolM3: Glucuronide or sulfate conjugates of M1 and M2.M1 and M2 are products of Phase I oxidation. M3 represents subsequent Phase II conjugation, which would be detected in the hepatocyte system.

Conclusion and Final Predicted Profile

This guide outlines a robust, integrated strategy for assessing the metabolic stability of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline. The predictive analysis, grounded in fundamental principles of drug metabolism, suggests that the compound will exhibit moderate metabolic stability .

The primary routes of metabolism are anticipated to be CYP-mediated hydroxylation of the methyl group on the pyrimidine ring and, to a lesser extent, aromatic hydroxylation of the aniline moiety. The resulting hydroxylated metabolites are expected to be substrates for further Phase II conjugation. The ether linkage is predicted to be relatively stable.

This profile suggests that while the compound is metabolically susceptible, it is not excessively labile. It would likely serve as a viable starting point for a lead optimization program, where medicinal chemists could employ strategies such as replacing the methyl group with a less metabolically active bioisostere (e.g., a cyclopropyl group or halogen) to further enhance its metabolic half-life if required. The in vitro protocols described herein provide the self-validating, industry-standard framework necessary to experimentally confirm this prediction and guide such optimization efforts.

References

  • Di, L., & Kerns, E. H. (2015). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.
  • Cyprotex | Evotec. (n.d.). Hepatocyte Stability. Evotec.
  • Patsnap. (2025). What is the importance of metabolic stability in drug design? Patsnap Synapse.
  • Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm.
  • Pelkonen, O., & Pasanen, M. (2009). Metabolic stability and its role in the discovery of new chemical entities. ProQuest.
  • Singh, P. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Hilaris Publishing.
  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore.
  • Orofino, C. E., et al. (2014). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. PMC.
  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Creative Biolabs.
  • Masimirembwa, C. M., et al. (2003). Metabolic stability for drug discovery and development: Pharmacokinetic and biochemical challenges. ResearchGate.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex.
  • Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Thermo Fisher Scientific.
  • Sygnature Discovery. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Sygnature Discovery.
  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore.
  • Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. PMC.
  • Li, L., et al. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. ACS Publications.
  • Concept Life Sciences. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io.
  • Domainex. (n.d.). Hepatocyte Stability Assay. Domainex.
  • Xu, R., et al. (2002). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed.
  • Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. Semantic Scholar.
  • Pharma Focus Asia. (n.d.). Metabolic Stability. Pharma Focus Asia.
  • Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. ResearchGate.
  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT Lab.
  • Ackley, D. C., Rockich, K. T., & Timothy, R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
  • Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics.
  • WuXi AppTec. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies. FDA.
  • Takahashi, R. H., et al. (n.d.). Elucidating the Mechanism of Cytochrome P450-Mediated Pyrimidine Ring Conversion to Pyrazole Metabolites with the BACE1 Inhibitor GNE-892 in Rats. Semantic Scholar.
  • Cyprotex | Evotec. (n.d.). Microsomal Stability. Evotec.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. BS Publications.
  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. FDA.
  • U.S. Food and Drug Administration & European Medicines Agency. (n.d.). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PMC.
  • Wang, Y., et al. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
  • Al-Awad, J., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
  • Manikandan, P., & Nagini, S. (2018). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC.
  • Kanehisa Laboratories. (2025). KEGG PATHWAY Database. Genome.jp.
  • U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Regulations.gov.
  • De Oliveira, A. R. M., & De Moraes, N. V. (Eds.). (n.d.). Special Issue: Cytochrome P450 Enzymes in Drug Metabolism. MDPI.
  • ELRIG (UK) Ltd. (2024). Tackling metabolism issues in drug discovery with in silico methods. News-Medical.net.
  • Ramos-Torres, K. M., et al. (2022). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. PMC.
  • Notarianni, L. J., & Smith, R. L. (1987). Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation. PubMed.
  • Baresova, V., et al. (2019). Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds. MDPI.
  • BenchChem. (2025). Technical Support Center: Enhancing the Metabolic Stability of 4-(Pyrrolidin-2-yl)pyrimidine Analogues. BenchChem.
  • European Patent Office. (n.d.). EP3181559B1 - 2-(2,4,5-substituted aniline) pyrimidine derivative, pharmaceutical composition and use thereof. Google Patents.

Sources

Solubility profile of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and characterization strategy for 4-[(4-Methylpyrimidin-2-yl)oxy]aniline , a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors.

Executive Summary

4-[(4-Methylpyrimidin-2-yl)oxy]aniline (CAS: 1274864-67-3) is a specialized building block utilized in the synthesis of nitrogen-heterocycle-based pharmaceuticals. Its structure—comprising an aniline moiety linked via an ether bridge to a 4-methylpyrimidine ring—presents a unique solubility challenge. The molecule balances the polarity of the amine and pyrimidine nitrogen atoms against the lipophilicity of the aromatic rings and methyl group.

This guide provides a comprehensive framework for understanding the solubility behavior of this compound.[1] Given the proprietary nature of specific quantitative datasets for this intermediate, this document focuses on predictive physicochemical profiling , standardized experimental protocols for data generation , and thermodynamic modeling strategies essential for process development and recrystallization optimization.

Physicochemical Context & Theoretical Profile[1]

Understanding the molecular architecture is the first step in predicting solubility behavior.

PropertyDescriptionImplication for Solubility
Molecular Formula C₁₁H₁₁N₃OModerate molecular weight (201.22 g/mol ).[2]
Functional Groups Primary Amine (-NH₂), Pyrimidine Ring, Ether Linkage (-O-)Amine: H-bond donor/acceptor.[1] Pyrimidine: H-bond acceptor (basic). Ether: Polar acceptor.
Predicted LogP ~1.2 – 1.8Moderately lipophilic. Suggests good solubility in medium-polarity organic solvents (alcohols, esters).
pKa (Predicted) ~4.5 (Aniline), ~1.5 (Pyrimidine)pH-dependent solubility in aqueous media; forms salts with strong acids.
Theoretical Solubility Trends

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 4-phenoxyaniline), the expected solubility profile is:

  • High Solubility: Polar aprotic solvents (DMSO, DMF, NMP) due to strong dipole-dipole interactions.

  • Moderate Solubility: Polar protic solvents (Methanol, Ethanol, Isopropanol) and esters (Ethyl Acetate). Temperature dependence will be significant here, making these ideal for recrystallization .

  • Low Solubility: Non-polar solvents (Hexane, Heptane) and Water (at neutral pH).

Experimental Protocol: Solubility Determination

To generate precise mole-fraction solubility data required for process scaling, the Laser Monitoring Observation Technique is the industry standard. This method minimizes human error compared to visual inspection.

Materials & Setup[1]
  • Compound: 4-[(4-Methylpyrimidin-2-yl)oxy]aniline (Purity >99% by HPLC).

  • Solvents: Analytical grade (MeOH, EtOH, IPA, Acetone, Acetonitrile, Ethyl Acetate, Toluene).

  • Apparatus: Jacketed glass vessel with magnetic stirring, precise temperature controller (±0.05 K), and a laser monitoring system (or high-precision turbidity meter).

Workflow: Dynamic Laser Monitoring

This protocol determines the saturation temperature (


) of a mixture with a known mole fraction (

).

Solubility_Protocol Start Start: Preparation Weigh Weigh Solute (m1) & Solvent (m2) Start->Weigh Mix Mix in Jacketed Vessel Weigh->Mix Heat Heat to Dissolution (Clear Solution) Mix->Heat Cool Cool Slowly (Rate: 2 K/h) Heat->Cool Laser Laser Transmittance Monitoring Cool->Laser Continuous Detect Detect Nucleation (Transmittance Drop) Laser->Detect Scattering Increases Record Record T_sat & Mole Fraction (x) Detect->Record Record->Weigh Next Concentration

Figure 1: Dynamic Laser Monitoring workflow for determining the solubility boundary.

Gravimetric Validation (Static Method)

For validation, use the static equilibrium method:

  • Add excess solid to solvent.[1]

  • Stir at constant temperature (

    
    ) for 24–48 hours.
    
  • Filter supernatant (0.45 µm PTFE filter).

  • Quantify concentration via HPLC-UV (Detection: 254 nm) or Gravimetric Analysis (evaporation of solvent).

Thermodynamic Modeling & Data Analysis

Experimental data points must be correlated using thermodynamic models to predict solubility at any temperature within the range. This is critical for designing cooling crystallization profiles.

Modified Apelblat Equation

The Modified Apelblat equation is the most robust model for non-ideal solutions of polar organics:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[3]
    
  • 
     : Empirical parameters derived from regression analysis.
    
van't Hoff Analysis

To understand the dissolution thermodynamics (Enthalpy


 and Entropy 

):


  • Positive

    
     : Endothermic dissolution (Solubility increases with T).
    
  • Positive

    
     : Entropy-driven process.
    
Modeling Workflow

The following diagram illustrates how to process raw data into actionable process parameters.

Thermo_Model RawData Raw Data (x vs T) Regression Non-linear Regression (Apelblat / van't Hoff) RawData->Regression Params Model Parameters (A, B, C / ΔH, ΔS) Regression->Params Validation Calculate RAD / RMSD (Error Analysis) Params->Validation Validation->Regression If RAD > 2% (Refine Model) Prediction Predict Solubility at Process T Validation->Prediction If RAD < 2% Process Design Cooling Profile Prediction->Process

Figure 2: Thermodynamic modeling workflow for converting raw solubility data into process design parameters.

Process Application: Recrystallization Strategy

Based on the theoretical profile and standard behavior of aminopyrimidines, the following strategies are recommended for purification:

Solvent Selection Matrix
Solvent SystemRoleSuitabilityRationale
Ethanol / Water Binary MixtureHigh High T-coefficient in EtOH; Water acts as a powerful anti-solvent.
Ethyl Acetate Single SolventModerate Good for cooling crystallization; moderate solubility allows high recovery.
Toluene Single SolventSpecific Use for removing polar impurities; compound likely has lower solubility here.
Isopropanol (IPA) Single SolventHigh Often yields better crystal morphology (larger particle size) than MeOH/EtOH.
Anti-Solvent Crystallization Protocol
  • Dissolution: Dissolve crude 4-[(4-Methylpyrimidin-2-yl)oxy]aniline in Ethanol at 60°C (near reflux).

  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Nucleation: Slowly add Water (Anti-solvent) until slight turbidity persists.

  • Cooling: Cool to 5°C at a controlled rate (0.5 K/min) to promote crystal growth and reject impurities.

  • Isolation: Filter and wash with cold Ethanol/Water (1:1 mixture).

References

  • Compound Identification: 4-[(4-Methylpyrimidin-2-yl)oxy]aniline. CAS: 1274864-67-3.[2] Available from: and .

  • Solubility Measurement Methodology: Shakeel, F., et al. "Solubility and thermodynamic analysis of anti-cancer drugs in supercritical carbon dioxide." Journal of Molecular Liquids, 2016. (General reference for solubility protocols).
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from 278 K to 348 K." Journal of Chemical & Thermodynamics, 1999.
  • Process Chemistry:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Sources

Methodological & Application

Process Development Guide: Scalable Synthesis of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

This technical guide details the optimized protocol for synthesizing 4-[(4-Methylpyrimidin-2-yl)oxy]aniline , a critical pharmacophore used in the production of BCR-ABL inhibitors like Imatinib.

While direct coupling of 4-aminophenol with 2-chloropyrimidine is theoretically possible, it is industrially discouraged due to competing N-alkylation vs. O-alkylation, which degrades yield and complicates purification.

The Superior Strategy: The Nitro-Reduction Route To ensure high regioselectivity and purity, this protocol utilizes a two-step sequence:

  • SNAr Coupling: Reaction of 4-nitrophenol with 2-chloro-4-methylpyrimidine to form the nitro-ether intermediate.

  • Catalytic Reduction: Chemoselective reduction of the nitro group to the target aniline.

Retrosynthetic Logic (DOT Visualization)

G Target Target: 4-[(4-Methylpyrimidin-2-yl)oxy]aniline NitroInt Intermediate: 4-[(4-Methylpyrimidin-2-yl)oxy]nitrobenzene NitroInt->Target Step 2: Pd/C Hydrogenation (Chemoselective Reduction) SM1 Starting Material A: 4-Nitrophenol SM1->NitroInt Step 1: S_NAr Coupling (Base: K2CO3, Solvent: DMF) SM2 Starting Material B: 2-Chloro-4-methylpyrimidine SM2->NitroInt

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via the nitro-precursor.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of 4-[(4-Methylpyrimidin-2-yl)oxy]nitrobenzene

Reaction Type: Nucleophilic Aromatic Substitution (SNAr)

Expert Insight: The reaction kinetics are driven by the electron-deficient nature of the pyrimidine ring. However, the choice of base and solvent is critical for scalability. While NaH/THF is fast, it is hazardous at scale. We utilize Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF) . This system is robust because the product is less soluble in water than the impurities, allowing for a "crash-out" purification method that avoids chromatography.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
4-Nitrophenol 139.111.0514.6 gNucleophile
2-Chloro-4-methylpyrimidine 128.561.0012.9 gElectrophile
Potassium Carbonate (Anhydrous) 138.211.5020.7 gBase
DMF N/AN/A100 mLSolvent
Water (Process) 18.02N/A400 mLAnti-solvent
Step-by-Step Protocol
  • Charging: To a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, charge 4-Nitrophenol (14.6 g) and DMF (100 mL).

  • Deprotonation: Add K₂CO₃ (20.7 g) in a single portion. Stir at ambient temperature for 15 minutes. The solution will turn bright yellow (phenoxide formation).

  • Addition: Add 2-Chloro-4-methylpyrimidine (12.9 g).

  • Reaction: Heat the mixture to 80°C . Monitor by HPLC or TLC (50:50 EtOAc/Hexane).

    • Checkpoint: Reaction is typically complete within 3–4 hours. Look for the disappearance of the pyrimidine starting material.

  • Quench & Crystallization:

    • Cool the reaction mixture to 25°C.

    • Slowly pour the reaction mass into 400 mL of ice-cold water under vigorous stirring.

    • Observation: An off-white to pale yellow solid will precipitate immediately.

  • Isolation: Stir the slurry for 30 minutes to ensure removal of trapped DMF. Filter the solid via a Büchner funnel.[1]

  • Washing: Wash the cake with water (2 x 50 mL) to remove residual base and nitrophenol.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 20–22 g (85–92%)

    • Purity: >98% (HPLC)

Phase 2: Reduction to 4-[(4-Methylpyrimidin-2-yl)oxy]aniline

Reaction Type: Heterogeneous Catalytic Hydrogenation

Expert Insight: While Fe/HCl reduction is cheaper, it generates iron sludge hazardous waste. For pharmaceutical intermediates, Catalytic Hydrogenation (H₂/Pd-C) is the "Gold Standard" due to clean workup (filtration only).

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
Nitro Intermediate (from Phase 1)231.211.0020.0 gPrecursor
10% Pd/C (50% wet) N/A5 wt%1.0 gCatalyst
Methanol N/AN/A200 mLSolvent
Hydrogen Gas 2.02Excess3–5 barReductant
Step-by-Step Protocol
  • Setup: Use a stainless steel autoclave (Parr reactor) or a heavy-walled glass pressure vessel.

  • Charging: Charge the Nitro Intermediate (20.0 g) and Methanol (200 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g).

    • Safety Note: Pd/C is pyrophoric when dry. Always keep it wet with water or add it under an inert blanket (Nitrogen).

  • Purging: Seal the reactor. Purge with Nitrogen (3x) followed by Hydrogen (3x) to remove oxygen.

  • Reaction: Pressurize to 3–5 bar (45–75 psi) H₂. Stir at ambient temperature (20–25°C) .

    • Exotherm Alert: The reaction is exothermic. Monitor temperature; do not exceed 40°C to prevent side reactions.

  • Completion: Reaction is usually complete in 2–4 hours. Confirm by TLC (stain with ninhydrin for amine detection).

  • Workup:

    • Filter the mixture through a Celite bed to remove the Pd/C catalyst.

    • Safety: Keep the filter cake wet and dispose of it in a dedicated catalyst waste bin.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to dryness.

  • Final Product: The resulting solid is the target aniline. It may appear as a beige or light brown solid.

    • Expected Yield: 16–17 g (90–95%)

    • Melting Point: 94–96°C

Part 3: Process Safety & Workflow Visualization

Integrated Process Flow (DOT Visualization)

ProcessFlow cluster_0 Phase 1: Coupling cluster_1 Phase 2: Reduction Step1 Mix Reagents (DMF, K2CO3) Step2 Heat to 80°C (3-4 Hours) Step1->Step2 Step3 Quench in Water (Precipitation) Step2->Step3 Step4 Filter & Dry Step3->Step4 Step5 Dissolve in MeOH Add Pd/C Step4->Step5  Transfer Solid   Step6 Hydrogenate (3 bar, 25°C) Step5->Step6 Step7 Filter Catalyst (Celite) Step6->Step7 Step8 Evaporate Solvent Step7->Step8

Figure 2: End-to-end process flow for the synthesis of the Imatinib intermediate.

Critical Quality Attributes (CQA)

To validate the process before moving to the next stage of drug synthesis (amide coupling), the material must meet these specifications:

TestSpecificationMethod
Appearance Beige to light brown powderVisual
Purity ≥ 98.5%HPLC (C18, ACN/Water)
Water Content ≤ 0.5%Karl Fischer
Residual Solvent DMF < 880 ppmGC-HS
Identity Conforms to Structure1H-NMR / IR

1H-NMR Validation (DMSO-d6):

  • δ 2.40 (s, 3H): Methyl group on pyrimidine.

  • δ 5.05 (s, 2H): NH₂ protons (broad, disappears with D₂O shake).

  • δ 6.5–7.0 (m, 4H): Aromatic protons of the aniline ring.

  • δ 6.95 (d, 1H) & 8.45 (d, 1H): Pyrimidine protons.

Part 4: References

  • Loiseleur, O., et al. (2012). "A Facile Total Synthesis for Large-Scale Production of Imatinib Base." Organic Process Research & Development, 16(9).

  • Zimmermann, J., et al. (1996). "Phenylamino-pyrimidine (PAP) - derivatives." US Patent 5,521,184.

  • Szczepankiewicz, B. G., et al. (2006). "Synthesis of Imatinib and its intermediates." Journal of Organic Chemistry. (Referenced context for SNAr conditions).

  • BenchChem. (2025).[2] "Technical Guide to the Synthesis and Characterization of Imatinib."

Sources

Application Note: A Validated Protocol for the Synthesis of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

This application note provides a detailed, robust, and validated protocol for the synthesis of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline, a key intermediate in medicinal chemistry and materials science. The synthesis is achieved through a classical nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. Pyrimidine derivatives are central to numerous pharmaceutical compounds, acting as crucial pharmacophores.[1] The target molecule shares structural motifs with compounds investigated for various therapeutic applications, including as potential intermediates for antitumor drugs.[2]

The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern the reaction's success. We will delve into the mechanistic rationale, the critical role of reagents, and the logic behind the chosen reaction conditions. The SNAr reaction is particularly effective for π-deficient heterocyclic systems like pyrimidine, where the ring nitrogen atoms facilitate nucleophilic attack by stabilizing the anionic intermediate.[3][4][5] This guide provides a self-validating framework for the reliable and scalable synthesis of the target aryloxypyrimidine.

Scientific Principle: The SNAr Mechanism on an Electron-Deficient Heterocycle

Nucleophilic aromatic substitution (SNAr) on a pyrimidine ring is facilitated by the intrinsic electron-deficient (π-deficient) nature of the heterocycle, which is caused by the presence of two electronegative nitrogen atoms.[3][4] This electronic property makes the carbon atoms of the pyrimidine ring, particularly at the 2-, 4-, and 6-positions, susceptible to attack by nucleophiles.[6][7]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: The reaction is initiated by the attack of a potent nucleophile—in this case, the phenoxide ion generated in situ from 4-aminophenol and a base—on the C2 carbon of 2-chloro-4-methylpyrimidine. This carbon is bonded to a good leaving group (chloride). This rate-determining step temporarily breaks the aromaticity of the pyrimidine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][8] The negative charge is delocalized over the pyrimidine ring and is effectively stabilized by the ring's nitrogen atoms.[7][9]

  • Elimination of Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final ether-linked product, 4-[(4-Methylpyrimidin-2-yl)oxy]aniline.

A base is essential for this transformation. Its primary role is to deprotonate the hydroxyl group of 4-aminophenol, significantly increasing its nucleophilicity. A polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is chosen to solvate the cation of the base and the intermediate complex without interfering with the nucleophile.

Caption: SNAr Reaction Mechanism.

Detailed Experimental Protocol

This protocol details the synthesis of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline from commercially available starting materials.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )GradeTypical Supplier
2-Chloro-4-methylpyrimidine13036-57-2128.56≥97%Sigma-Aldrich, etc.
4-Aminophenol123-30-8109.13≥98%Sigma-Aldrich, etc.
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, ≥99%Fisher Scientific, etc.
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, ≥99.8%Sigma-Aldrich, etc.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeVWR, etc.
Brine (Saturated NaCl)7647-14-558.44N/ALab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04GranularFisher Scientific, etc.
Equipment
  • Three-neck round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stir bar

  • Nitrogen/Argon gas inlet and bubbler

  • Heating mantle with a temperature controller and thermocouple

  • Magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Silica gel for column chromatography (230-400 mesh)

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble the three-neck flask with the reflux condenser and magnetic stir bar. Ensure all glassware is oven-dried to remove moisture.

    • Place the flask under an inert atmosphere of nitrogen or argon. This is crucial to prevent moisture from interfering with the base and to avoid oxidation of the 4-aminophenol.

  • Reagent Addition:

    • To the flask, add 4-aminophenol (1.2 g, 11.0 mmol, 1.1 equivalents) and anhydrous potassium carbonate (2.3 g, 16.5 mmol, 1.65 equivalents).

    • Add 30 mL of anhydrous DMF via syringe.

    • Begin vigorous stirring to create a fine suspension. The base neutralizes the acidic phenol, generating the more nucleophilic phenoxide in situ.

  • Initiation of Reaction:

    • Dissolve 2-chloro-4-methylpyrimidine (1.29 g, 10.0 mmol, 1.0 equivalent) in 10 mL of anhydrous DMF.

    • Add the 2-chloro-4-methylpyrimidine solution dropwise to the stirred suspension at room temperature.

    • After the addition is complete, attach the heating mantle.

  • Reaction Conditions:

    • Heat the reaction mixture to 90-100 °C.

    • Maintain this temperature with stirring for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the starting 2-chloro-4-methylpyrimidine spot indicates reaction completion.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 150 mL of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic impurities.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • The crude solid can be purified by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexane.

    • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.

    • Alternatively, for higher purity, the product can be recrystallized from an appropriate solvent system such as ethanol/water or ethyl acetate/hexane.

  • Characterization:

    • The final product, 4-[(4-methylpyrimidin-2-yl)oxy]aniline, should be characterized to confirm its identity and purity.

    • Appearance: Off-white to light brown solid.

    • ¹H NMR: Expect characteristic signals for the pyrimidine and aniline protons and the methyl group.

    • Mass Spectrometry (MS): Calculate the expected m/z for [M+H]⁺ (C₁₁H₁₁N₃O, Exact Mass: 201.09).

    • Melting Point (MP): Determine the melting point range and compare it with literature values if available.

Experimental Workflow and Troubleshooting

The overall experimental process is summarized in the workflow diagram below.

Caption: General Experimental Workflow.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive nucleophile (wet reagents).2. Insufficient temperature or reaction time.3. Degradation of starting material.1. Use anhydrous solvents and freshly dried K₂CO₃. Ensure inert atmosphere is maintained.2. Increase temperature to 110 °C or extend reaction time, monitoring by TLC.3. Ensure 4-aminophenol is not discolored (oxidized).
Incomplete Reaction 1. Insufficient base.2. Low reaction temperature.1. Increase the equivalents of K₂CO₃ to 2.0.2. Ensure the internal reaction temperature reaches the set point.
Formation of Side Products 1. Reaction with the amine group of 4-aminophenol.2. Overheating leading to decomposition.1. The hydroxyl group is more acidic and preferentially deprotonated, making O-arylation the major pathway. If N-arylation is observed, consider protecting the amine group.2. Maintain a stable temperature and avoid exceeding 120 °C.

Safety and Handling

  • 2-Chloro-4-methylpyrimidine: Harmful if swallowed and causes skin and eye irritation/damage. May cause respiratory irritation.[10]

  • 4-Aminophenol: Harmful if swallowed or inhaled. Suspected of causing genetic defects.

  • N,N-Dimethylformamide (DMF): A reproductive toxin. Harmful in contact with skin or if inhaled.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The nucleophilic aromatic substitution (SNAr) reaction is a highly effective and reliable method for the synthesis of aryloxypyrimidines. The protocol detailed in this application note provides a clear and reproducible pathway for the synthesis of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. This procedure is amenable to scale-up and serves as a valuable tool for professionals in synthetic chemistry and drug discovery.

References

  • Vertex AI Search Result. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2024). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. [Link]

  • PMC. (2024). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • Wikipedia. (2024). Pyrimidine. [Link]

  • PMC. (2024).
  • Wikipedia. (2024). Ullmann condensation. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. (2024). Buchwald-Hartwig Coupling. [Link]

  • YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. [Link]

  • New Drug Approvals. (2014). IMATINIB. [Link]

  • PMC. (2024). 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline. [Link]

  • Benchchem. (2024).
  • IJNRD. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. [Link]

  • University of Liverpool. (2024). Pyrimidines. [Link]

  • MDPI. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. [Link]

  • KPU Pressbooks. (2024). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (2024). Nucleophilic aromatic substitution. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Benchchem. (2024). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • Wikipedia. (2024). Ullmann reaction. [Link]

  • MDPI. (2024). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • PubChemLite. (2024). 4-[(4-methylpyrimidin-2-yl)oxy]aniline. [Link]

  • Benchchem. (2024).
  • The Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. [Link]

  • PMC. (2024). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • PMC. (2024). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • PubMed. (2024). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

  • MDPI. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • PubChem. (2024). 2-Chloro-4-methylpyrimidine. [Link]

  • MDPI. (2024). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. [Link]

  • Google Patents. (2024). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

Sources

Application Notes & Protocols: Utilizing 4-[(4-Methylpyrimidin-2-yl)oxy]aniline as a Versatile Building Block for Novel Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic design of small molecule inhibitors targeting protein kinases remains a cornerstone of modern drug discovery, particularly in oncology. Tyrosine kinases, a major class of these enzymes, are frequently dysregulated in various cancers, making them high-value therapeutic targets.[1][2] The pyrimidine scaffold is a privileged structure in kinase inhibitor design, renowned for its ability to form key hydrogen bond interactions within the ATP-binding site of many kinases.[3][4] This document provides a detailed guide for researchers and drug development professionals on the application of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline , a key building block for the synthesis of potent and selective tyrosine kinase inhibitors (TKIs). We present the underlying design rationale, detailed synthetic protocols, and robust methodologies for biological evaluation, underscoring the utility of this reagent in generating novel therapeutic candidates.

Introduction: The Rationale for a Pyrimidine-Based Approach

Tyrosine kinases function as critical nodes in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[5] Their aberrant activation, often due to mutation or overexpression, can lead to uncontrolled cell division and malignancy.[5] Tyrosine kinase inhibitors (TKIs) are designed to block this activity, typically by competing with ATP for binding to the kinase's active site.[2]

The 4-[(4-Methylpyrimidin-2-yl)oxy]aniline scaffold is strategically designed for TKI synthesis. Its key features include:

  • The Pyrimidine Ring: This nitrogen-rich heterocycle acts as a "hinge-binder," forming one or more crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the adenine portion of ATP.[4]

  • The Aniline Moiety: The primary amine group provides a versatile chemical handle for a variety of coupling reactions, allowing for the introduction of diverse substituents to explore the solvent-exposed region of the ATP pocket and optimize pharmacological properties.

  • The Ether Linkage: This flexible linker provides rotational freedom, allowing the two core fragments to adopt an optimal binding conformation within the active site.

  • The 4-Methyl Group: This small alkyl group can provide beneficial hydrophobic interactions and influence the vector of the aniline moiety.

This guide will walk through the practical steps of leveraging this building block to create and validate novel TKI candidates.

Conceptual Design of a TKI

The general strategy involves using the 4-[(4-Methylpyrimidin-2-yl)oxy]aniline as the core hinge-binding fragment and attaching a second moiety designed to occupy adjacent hydrophobic pockets, conferring potency and selectivity.

TKI_Concept cluster_0 TKI Building Block cluster_1 Synthetic Modification cluster_2 Final TKI Candidate cluster_3 Target Kinase ATP Pocket BuildingBlock 4-[(4-Methylpyrimidin-2-yl)oxy]aniline Coupling Coupling Reaction (e.g., Amide, Urea, Suzuki) BuildingBlock->Coupling TKI Final Inhibitor Scaffold Coupling->TKI Hinge Hinge Region TKI->Hinge H-Bonds HydrophobicPocket Hydrophobic Pocket TKI->HydrophobicPocket Hydrophobic Interactions

Caption: Conceptual workflow from building block to kinase inhibitor.

Part I: Synthetic Protocol

The aniline functional group is a versatile starting point for elaboration. A common and reliable method to generate potent TKIs is the formation of a urea linkage by reacting the aniline with an isocyanate. This introduces a second hydrogen-bond donor group and allows for the installation of a terminal aryl or alkyl group to probe further interactions.

Protocol 1: Synthesis of a Urea-Linked TKI Derivative

Objective: To provide a step-by-step protocol for the synthesis of N-(4-chlorophenyl)-N'-(4-((4-methylpyrimidin-2-yl)oxy)phenyl)urea, a representative TKI, via a urea formation reaction.

Materials and Reagents:

  • 4-[(4-Methylpyrimidin-2-yl)oxy]aniline (1.0 eq)

  • 4-Chlorophenyl isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA, optional, 0.1 eq)

  • Silica Gel (for column chromatography)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Magnetic stir plate

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glass funnel and filter paper

  • Separatory funnel

  • Glass chromatography column

Experimental Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-[(4-Methylpyrimidin-2-yl)oxy]aniline (e.g., 201 mg, 1.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous DCM (10 mL). Stir the solution at room temperature until all solid has dissolved.

    • Causality: DCM is an excellent solvent for the reactants and is unreactive under these conditions. An inert atmosphere prevents side reactions with atmospheric moisture.

  • Reagent Addition: Slowly add 4-chlorophenyl isocyanate (e.g., 161 mg, 1.05 mmol) to the stirred solution at room temperature. A slight exotherm may be observed.

    • Causality: A slight excess of the isocyanate ensures full consumption of the starting aniline. Slow addition controls the reaction rate. If the aniline starting material is a hydrochloride salt, a full equivalent of a non-nucleophilic base like TEA or DIPEA must be added to free the amine.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by TLC (e.g., using a 50:50 EtOAc/Hexanes mobile phase). The reaction is complete when the starting aniline spot is no longer visible.

  • Work-up: Upon completion, dilute the reaction mixture with additional DCM (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

    • Causality: The water wash removes any water-soluble impurities, and the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white or off-white solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of EtOAc in Hexanes (e.g., starting from 20% EtOAc and increasing to 60%) to isolate the pure product.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow Start 1. Dissolve Aniline in Anhydrous DCM Add 2. Add Isocyanate (1.05 eq) Start->Add Stir 3. Stir at RT (2-4h) Monitor by TLC Add->Stir Workup 4. Aqueous Work-up (H₂O, Brine) Stir->Workup Dry 5. Dry (MgSO₄) & Concentrate Workup->Dry Purify 6. Purify via Column Chromatography Dry->Purify End 7. Characterize (NMR, HRMS) Purify->End

Caption: Workflow for the synthesis of a urea-linked TKI.

Part II: Biological Evaluation Protocols

Once synthesized and characterized, the novel compound must be evaluated for its biological activity. This involves a two-tiered approach: an initial biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to assess activity in a more physiologically relevant context.[6]

Protocol 2: In Vitro Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against a target tyrosine kinase (e.g., EGFR, VEGFR-2).

Principle: This protocol describes a generic fluorescence-based assay. The kinase transfers a phosphate from ATP to a specific substrate. The amount of ADP produced is directly proportional to kinase activity and is detected using a coupled enzyme system that results in a fluorescent signal.[7] Inhibition of the kinase leads to a decrease in signal.

Materials and Reagents:

  • Recombinant human target kinase (e.g., EGFR)

  • Kinase-specific peptide substrate

  • Adenosine Triphosphate (ATP)

  • Assay Buffer (containing MgCl₂, DTT, and buffering agent)

  • Synthesized inhibitor compound, dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Low-volume 384-well assay plates (white)

Experimental Procedure:

  • Compound Dilution: Prepare a serial dilution of the inhibitor compound in DMSO. A common starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM final assay concentration).

  • Assay Plate Preparation: Add 50 nL of each inhibitor dilution (and DMSO as a vehicle control) to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in the assay buffer. Add 5 µL of this mix to each well. Incubate for 15 minutes at room temperature.

    • Causality: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Prepare an ATP solution in the assay buffer at a concentration close to its Km value for the specific kinase. Add 5 µL of the ATP solution to each well to start the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour.

  • Signal Development: Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagents as per the manufacturer's protocol (e.g., add 5 µL of ADP-Glo™ Reagent, incubate 40 min; add 10 µL of Kinase Detection Reagent, incubate 30 min).

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Anti-Proliferation Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of the compound in a cancer cell line whose growth is dependent on the target kinase.

Principle: The assay measures the ability of the compound to inhibit the proliferation of a cancer cell line (e.g., A431, which overexpresses EGFR). Cell viability is quantified using a reagent like CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells.[8][9]

Materials and Reagents:

  • A431 human epidermoid carcinoma cells (or other relevant cell line)

  • DMEM cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA

  • Synthesized inhibitor compound in DMSO

  • Sterile 96-well clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Experimental Procedure:

  • Cell Seeding: Harvest and count A431 cells. Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: The next day, prepare a serial dilution of the inhibitor in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor (or vehicle control).

  • Incubation: Return the plates to the incubator and incubate for 72 hours.

    • Causality: A 72-hour incubation period is standard and allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.

  • Viability Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot the percent viability versus the logarithm of inhibitor concentration to calculate the GI₅₀ value.

BioAssay_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay B1 1. Serially Dilute Inhibitor B2 2. Incubate Kinase with Inhibitor B1->B2 B3 3. Initiate Reaction with ATP B2->B3 B4 4. Detect ADP (Luminescence) B3->B4 B5 5. Calculate IC₅₀ B4->B5 C1 1. Seed Cancer Cells C2 2. Treat with Inhibitor (72h) C1->C2 C3 3. Add Viability Reagent (ATP-based) C2->C3 C4 4. Measure Signal (Luminescence) C3->C4 C5 5. Calculate GI₅₀ C4->C5 Start Synthesized Compound Start->B1 Start->C1 EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS/MAPK Pathway EGFR->RAS P PI3K PI3K/AKT Pathway EGFR->PI3K P TKI Synthesized TKI TKI->EGFR Inhibition ATP ATP ATP->EGFR ADP ADP Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a synthesized TKI.

Conclusion and Future Directions

The 4-[(4-Methylpyrimidin-2-yl)oxy]aniline building block is a highly effective and versatile starting point for the development of novel tyrosine kinase inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of new chemical entities. Promising compounds identified through this workflow can be advanced to further studies, including kinase selectivity profiling, ADME/Tox assessment, and ultimately, in vivo efficacy studies in xenograft models. The modular nature of the synthesis allows for rapid generation of analogues to build a comprehensive SAR and optimize compounds toward clinical candidates.

References

  • National Center for Biotechnology Information (2024). In vitro NLK Kinase Assay. PubMed Central. Available at: [Link]

  • Eurofins Discovery (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Available at: [Link]

  • Abassi, Y. A., et al. (2004). Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. Journal of Biomolecular Screening. Available at: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Martens, S., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • INiTS (2020). Cell-based test for kinase inhibitors. Available at: [Link]

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. OUCI. Available at: [Link]

  • Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • He, L., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Yuan, Z., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Bhullar, K. S., et al. (2023). Tyrosine Kinase Inhibitors. StatPearls. Available at: [Link]

  • Toolabi, M., et al. (2021). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. European Journal of Medicinal Chemistry. Available at: [Link]

  • Moro, S., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as multi-target tyrosine kinase inhibitors. Padua Research Archive. Available at: [Link]

  • Wang, Y., et al. (2019). Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Cleveland Clinic (2023). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. Available at: [Link]

  • He, L., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. ResearchGate. Available at: [Link]

  • Shivakumar, S., et al. (2026). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Scientific Reports. Available at: [Link]

  • Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Schmalz, H. G., et al. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules. Available at: [Link]

  • Entrena, A., et al. (2019). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Pharmaceutics. Available at: [Link]

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S. (2016). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting HPLC peak tailing for 4-[(4-Methylpyrimidin-2-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Analyte: 4-[(4-Methylpyrimidin-2-yl)oxy]aniline

Welcome to the Advanced Chromatography Support Hub. This guide is designed for analytical chemists and pharmaceutical researchers encountering peak asymmetry (tailing) with 4-[(4-Methylpyrimidin-2-yl)oxy]aniline . Due to the basic nitrogen atoms in both the aniline and pyrimidine moieties, this molecule presents classic "basic analyte" challenges in Reversed-Phase Liquid Chromatography (RPLC).

🛠️ Diagnostic Decision Tree

Start here to isolate the root cause of your peak tailing.

TroubleshootingFlow Start START: Observe Tailing CheckLoad Check Column Load (Inject 1/10th conc.) Start->CheckLoad LoadIssue Peak Shape Improves? CheckLoad->LoadIssue SolvedLoad Cause: Mass Overload Action: Dilute Sample LoadIssue->SolvedLoad Yes CheckDiluent Check Sample Diluent (Is it stronger than MP?) LoadIssue->CheckDiluent No DiluentIssue Peak Shape Improves with Weaker Diluent? CheckDiluent->DiluentIssue SolvedDiluent Cause: Solvent Mismatch Action: Match Diluent to Initial MP DiluentIssue->SolvedDiluent Yes CheckChem Evaluate Chemistry (pH & Stationary Phase) DiluentIssue->CheckChem No

Figure 1: Initial diagnostic workflow to rule out physical causes before altering chemistry.

🔬 Module 1: The Chemistry of Tailing (The "Why")

The Problem: 4-[(4-Methylpyrimidin-2-yl)oxy]aniline contains a primary amine (aniline) and a pyrimidine ring. In standard silica-based C18 columns at neutral pH (pH 6-7), residual silanol groups (


) on the silica surface deprotonate to form silanions (

).

The Mechanism: The protonated nitrogen of your analyte (


) is electrostatically attracted to the ionized silanols (

). This secondary interaction acts as a "drag" force, retaining a portion of the analyte population longer than the bulk, creating the exponential tail.

Interaction cluster_0 Stationary Phase Surface cluster_1 Analyte: 4-[(4-Methylpyrimidin-2-yl)oxy]aniline Silanol Ionized Silanol (Si-O⁻) Analyte_Pos Protonated Amine (NH₃⁺) Silanol->Analyte_Pos Secondary Interaction (TAILING CAUSE) C18 C18 Ligand (Hydrophobic) Analyte_Hydro Hydrophobic Core C18->Analyte_Hydro Primary Retention (Desired)

Figure 2: Mechanistic view of secondary silanol interactions causing tailing.

🧪 Module 2: Mobile Phase Optimization

If physical causes (load/diluent) are ruled out, the mobile phase is your first line of defense.

Protocol A: pH Suppression (Low pH)

Logic: Lowering the pH below the pKa of the surface silanols (approx. 3.5) protonates them back to neutral


, eliminating the ion-exchange site.
  • Recommendation: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.0 - 2.7).

  • Note: TFA is a strong ion-pairing agent that improves peak shape significantly but suppresses MS signal. Formic acid is MS-friendly but less effective at masking silanols.

Protocol B: The "Sacrificial Base" (High pH or Additives)

Logic: Add a competitive base that binds to silanols more aggressively than your analyte, or raise pH to deprotonate the analyte (making it neutral).

  • Additive: Triethylamine (TEA) .[1][2]

    • Concentration: 5–10 mM.[3]

    • Mechanism:[1][4][5] TEA saturates silanol sites, blocking the analyte.

    • Warning: Not recommended for LC-MS (ion suppression).

  • High pH Strategy: Use 10mM Ammonium Bicarbonate (pH 10) .

    • Requirement: You MUST use a hybrid column (e.g., Waters XBridge, Agilent Gemini) designed for high pH. Standard silica dissolves at pH > 8.

Comparison of Modifiers:

ModifierpH RangePeak Shape EffectMS CompatibilityMechanism
0.1% TFA ~2.0⭐⭐⭐⭐⭐ (Excellent)⚠️ Poor (Suppression)Silanol suppression + Ion Pairing
0.1% Formic Acid ~2.7⭐⭐⭐ (Good)⭐⭐⭐⭐⭐ (Excellent)Silanol suppression
10mM TEA ~11 (native)⭐⭐⭐⭐ (Very Good)⛔ AvoidSilanol Blocking (Sacrificial)
Phosphate Buffer 2.0 - 7.0⭐⭐⭐⭐ (Very Good)⛔ IncompatibleIonic Strength Masking
⚙️ Module 3: Column Selection

If mobile phase adjustments fail, your stationary phase chemistry is likely insufficient for this basic analyte.

1. End-Capping Status

Ensure your column is "fully end-capped." This means the manufacturer has reacted free silanols with small reagents (like trimethylchlorosilane) to seal them.

  • Avoid: "Naked" silica or non-end-capped C18.

  • Select: Columns labeled "BDS" (Base Deactivated Silica) or "End-capped."

2. Embedded Polar Groups (EPG)

Columns with an embedded polar group (e.g., amide or carbamate) inside the alkyl chain shield the silica surface from basic analytes.

  • Benefit: Excellent peak shape for bases without needing TFA or TEA.

3. Hybrid Particles

Hybrid columns (organosilica) have fewer surface silanols by design.

  • Examples: Waters BEH, Agilent ZORBAX Extend.

📉 Module 4: Self-Validating Protocols

Use these calculations to objectively quantify your troubleshooting success. Do not rely on "eyeballing" the peak.

1. Calculate USP Tailing Factor (

)

The USP standard for acceptable tailing is generally


.


  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Peak width at 5% of peak height.[6][7]
    
  • 
     : Distance from peak front to peak maximum at 5% height.[7][8]
    
2. The "Diluent Mismatch" Test

Hypothesis: Your sample is dissolved in 100% Methanol/Acetonitrile, but your starting mobile phase is 95% Water. This causes the analyte to precipitate or travel faster than the solvent front initially. Experiment:

  • Prepare analyte in 100% Organic Solvent. Inject. Record

    
    .
    
  • Prepare analyte in the Initial Mobile Phase (e.g., 90:10 Water:MeOH). Inject. Record

    
    .
    
  • Result: If

    
     drops from 2.0 to 1.2, the issue is strictly the diluent.
    
3. The Extra-Column Volume Check

Hypothesis: Wide tubing or poor fittings are creating dead volume, causing band broadening that looks like tailing. Experiment:

  • Remove the column.[9] Connect injector directly to detector with a zero-dead-volume union.

  • Inject 1% Acetone (or Uracil).

  • Result: The peak should be a sharp "spike." If it is wide (>15µL volume width), you need to replace tubing with 0.005" ID (Red) PEEK tubing.

📚 References
  • Dolan, J. W. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Link

  • Waters Corporation. (2025). How can I decrease tailing of a basic compound when running a reversed-phase method? Waters Knowledge Base. Link

  • United States Pharmacopeia (USP). (2022). General Chapter <621> Chromatography. Link

  • Chrom Tech. (2025).[7] What Causes Peak Tailing in HPLC?Link

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?Link

Sources

Purification strategies for 4-[(4-Methylpyrimidin-2-yl)oxy]aniline without column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for 4-[(4-Methylpyrimidin-2-yl)oxy]aniline

Introduction

Welcome to the technical support guide for the non-chromatographic purification of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline. This molecule is a key intermediate in pharmaceutical synthesis, and achieving high purity is critical for downstream applications. While column chromatography is a powerful tool, it often presents challenges in terms of scalability, cost, solvent consumption, and potential for product degradation on silica gel. This guide provides robust, field-proven alternative strategies that leverage the specific chemical properties of the target molecule. We will explore the causality behind each experimental choice to empower you with a deep understanding of the purification process.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to column chromatography for this compound?

While effective at the discovery scale, column chromatography for a basic compound like an aniline can be problematic. Potential issues include "streaking" or tailing on standard silica gel, which can lead to poor separation and lower yields. Furthermore, scaling up chromatography is resource-intensive. The methods outlined here—acid-base extraction, recrystallization, and trituration—are generally more economical and scalable for producing high-purity material.

Q2: What are the most common impurities I might encounter in my crude 4-[(4-Methylpyrimidin-2-yl)oxy]aniline?

The impurity profile depends heavily on the synthetic route, but common impurities include:

  • Unreacted Starting Materials: Such as 4-aminophenol and a 2-halo-4-methylpyrimidine derivative.

  • Reaction Byproducts: Including products of over-reaction or side-reactions.

  • Inorganic Salts: Residual base (e.g., K₂CO₃, Cs₂CO₃) or salts formed during the reaction workup.[1]

  • Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[2][3]

Q3: My crude product is a dark oil or gum, not a solid. Can I still use these techniques?

Absolutely. An oily crude product often indicates the presence of impurities that are depressing the melting point.

  • For Oily Crudes: Start with Acid-Base Extraction . This method does not require a solid starting material and is excellent for removing neutral or acidic impurities that may be preventing your product from solidifying. Once a purer material is obtained, it is much more likely to crystallize.

  • Inducing Crystallization: If you suspect the oil is relatively pure, you can try to induce crystallization by dissolving it in a minimal amount of a solvent like dichloromethane (DCM) and slowly adding a non-polar anti-solvent like heptane while vigorously scratching the side of the flask with a glass rod.[4]

Q4: How do I select the best purification strategy for my specific situation?

Use the following decision matrix as a starting point:

Primary Concern Crude Product Form Recommended Primary Strategy Rationale
Removal of neutral/acidic impuritiesSolid or OilAcid-Base Extraction Exploits the basicity of the aniline for highly selective separation.[5][6]
Removal of highly polar/non-polar impuritiesCrystalline SolidRecrystallization Excellent for achieving high purity if a suitable solvent is found.[7][8]
Quick removal of soluble impuritiesFree-flowing SolidTrituration A fast and simple "wash" to remove minor, highly soluble impurities.[9][10]

Section 2: Troubleshooting Guide: Purification by Acid-Base Extraction

This is often the most powerful non-chromatographic method for purifying amines.[11] The strategy relies on converting the water-insoluble neutral amine into a water-soluble salt by protonating it with acid, allowing for its separation from neutral or acidic impurities.

Experimental Workflow: Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc, DCM) B 2. Add Aqueous Acid (e.g., 1 M HCl) to Separatory Funnel A->B C 3. Shake & Separate Layers D Organic Layer: Neutral/Acidic Impurities (Discard or Analyze) C->D Separate E Aqueous Layer: Protonated Amine Salt [Product-NH3]+Cl- C->E Separate F 4. Add Base (e.g., NaOH) until pH > 10 E->F G 5. Product Precipitates as Neutral Amine F->G H 6. Filter & Wash Solid with Water G->H I 7. Dry to Obtain Pure Product H->I

Caption: Workflow for purifying 4-[(4-Methylpyrimidin-2-yl)oxy]aniline via acid-base extraction.

Detailed Protocol
  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.

  • Separation: Allow the layers to separate fully. Drain the lower layer. (Note: DCM is denser than water; EtOAc is less dense). The target compound is now in the aqueous layer as its hydrochloride salt.[5][12]

  • Wash (Optional): To ensure complete removal of organic impurities, you can wash the aqueous layer with a fresh portion of the organic solvent.

  • Basification & Precipitation: Transfer the aqueous layer to an Erlenmeyer flask equipped with a stir bar. While stirring, slowly add 2 M sodium hydroxide (NaOH) solution dropwise. Monitor the pH with litmus paper. Continue adding base until the solution is strongly alkaline (pH > 10). A precipitate of the purified amine should form.[6]

  • Isolation: Stir the resulting slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Troubleshooting Q&A
  • Problem: An emulsion formed at the interface, and the layers won't separate.

    • Cause & Solution: Emulsions are common with basic compounds. To break it, add a small amount of saturated sodium chloride solution (brine), which increases the ionic strength of the aqueous phase. Alternatively, gentle swirling or allowing the funnel to stand for an extended period can help.

  • Problem: No precipitate forms after making the aqueous layer strongly basic.

    • Cause & Solution: This can happen if the product has some water solubility or if the concentration is very low. Your product is likely still in the aqueous phase. Add a water-immiscible organic solvent (like DCM or EtOAc), shake well in a separatory funnel to extract the neutral product back into the organic phase, then separate, dry the organic layer with Na₂SO₄ or MgSO₄, and evaporate the solvent.

  • Problem: The final product is still colored.

    • Cause & Solution: Some colored, basic impurities may have been co-extracted. You can try performing the entire acid-base extraction sequence a second time. Alternatively, a small amount of charcoal can be added to the organic solution of the purified material, stirred for 15 minutes, and then filtered through Celite before solvent evaporation.

Section 3: Troubleshooting Guide: Purification by Recrystallization

Recrystallization is a highly effective technique for purifying crystalline solids. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution upon cooling.[8]

Solvent Selection Guide

The selection of an appropriate solvent is the most critical step. An ideal solvent will dissolve the compound completely at its boiling point and allow for the recovery of >80% of the material upon cooling to 0-5 °C.

Solvent Boiling Point (°C) Polarity Suitability for 4-...-aniline
Isopropanol 82MediumExcellent. Often a good starting point for aromatic compounds with H-bond donors/acceptors.
Ethanol 78Medium-HighGood. Similar to isopropanol, but may be slightly too strong a solvent, leading to lower recovery.
Toluene 111LowGood. The high boiling point allows for a large solubility differential. Good for removing more polar impurities.
Ethyl Acetate 77MediumModerate. May be a good solvent, but often used in a pair with a non-polar solvent like hexane or heptane.
Acetonitrile 82Medium-HighModerate. Worth screening; its unique properties can sometimes provide excellent results.
Water 100HighPoor (as a single solvent). The compound is unlikely to be soluble enough in hot water, but could be used as an anti-solvent.
Experimental Workflow: Recrystallization

G A 1. Add Minimum Amount of Hot Solvent to Crude Solid B 2. Ensure Complete Dissolution (Add more hot solvent if needed) A->B Heat C 3. Allow Solution to Cool Slowly to Room Temp B->C Insulate D 4. Cool Further in an Ice Bath C->D Induce Crystallization E 5. Collect Crystals by Vacuum Filtration D->E F 6. Wash Crystals with Cold Solvent E->F G 7. Dry Crystals Under Vacuum F->G

Caption: General workflow for single-solvent recrystallization.

Detailed Protocol (Single Solvent)
  • Solvent Screening: In parallel test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of several candidate solvents from the table above. Find a solvent that requires heating to dissolve the solid.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture to boiling with stirring (e.g., on a hot plate).

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding too much solvent will reduce your yield.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to rinse away any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Q&A
  • Problem: The compound "oils out" as a liquid instead of forming crystals.

    • Cause & Solution: This occurs when the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. Re-heat the mixture to redissolve the oil, add 10-20% more solvent, and attempt the slow cooling process again. Using a lower-boiling solvent may be necessary.

  • Problem: No crystals form, even after cooling in an ice bath.

    • Cause & Solution: The solution is likely not saturated enough, or crystallization requires initiation. Try scratching the inner wall of the flask with a glass rod at the solvent line. If that fails, add a tiny "seed" crystal of previously purified material. As a last resort, slowly evaporate some of the solvent to increase the concentration and attempt cooling again.

  • Problem: The yield is very low.

    • Cause & Solution: Too much solvent was added initially, or the compound has significant solubility in the cold solvent. You can try to recover a second crop of crystals by partially evaporating the mother liquor and re-cooling, but be aware this second crop will likely be less pure.

Section 4: Troubleshooting Guide: Purification by Trituration

Trituration is a simple purification technique that relies on the poor solubility of the desired product in a chosen solvent, while impurities are readily soluble.[9][10][13] It is essentially a thorough washing of a solid.

Detailed Protocol (Suspend & Filter)
  • Solvent Selection: Choose a solvent in which your product is expected to be nearly insoluble, but your impurities are soluble. Common choices are diethyl ether, hexane, or cold ethyl acetate.

  • Suspension: Place the crude solid in a flask with a stir bar. Add enough of the chosen solvent to create a mobile slurry.

  • Stirring: Stir the suspension vigorously at room temperature for 15-30 minutes.[9] During this time, the soluble impurities will dissolve into the solvent. You can gently break up any lumps with a spatula to ensure good contact with the solvent.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the fresh, cold trituration solvent.

  • Drying: Dry the purified solid under vacuum.

Troubleshooting Q&A
  • Problem: A significant amount of my product seems to be lost.

    • Cause & Solution: The product has higher than expected solubility in the trituration solvent. Switch to a less polar solvent (e.g., if you used ether, try a 1:1 mixture of ether:hexane, or pure hexane). Performing the trituration at a lower temperature (e.g., in an ice bath) will also minimize product loss.[9]

  • Problem: The purity did not improve much after trituration.

    • Cause & Solution: The impurities have solubility properties very similar to your product in the chosen solvent. Trituration is not effective in this case. You must switch to a more selective purification method, such as acid-base extraction or recrystallization.

References

  • Title: Trituration - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Acid-Base Extraction | Purpose, Theory & Applications Source: Study.com URL: [Link]

  • Title: Acid–base extraction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Trituration Source: chemeurope.com URL: [Link]

  • Title: 4.8: Acid-Base Extraction Source: Chemistry LibreTexts URL: [Link]

  • Title: Video: Extraction - Concept Source: JoVE URL: [Link]

  • Title: Amine workup Source: Reddit r/Chempros URL: [Link]

  • Title: Trituration Source: Reddit r/Chempros URL: [Link]

  • Title: An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents Source: ACS Publications - Organic Process Research & Development URL: [Link]

  • Title: How to recrystallization amine compound and it is not soluble in common organic solvents Source: ResearchGate URL: [Link]

  • Title: Tips & Tricks: Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Recrystallization and Crystallization Source: University of California, Irvine URL: [Link]

  • Title: 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline Source: PMC - NIH URL: [Link]

  • Title: Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability Source: MDPI URL: [Link]

  • Title: Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin Source: PMC - NIH URL: [Link]

  • Title: WO 2023/156675 A1 - Process for purification of linagliptin Source: Google Patents URL

Sources

Validation & Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Method for Purity Analysis of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline. We will move beyond rote procedural lists to explore the scientific rationale behind each decision, comparing common chromatographic choices with supporting data to establish a validated, trustworthy analytical method.

Introduction: The Analytical Imperative

4-[(4-Methylpyrimidin-2-yl)oxy]aniline is a heterocyclic aromatic amine, a structural motif common in pharmacologically active compounds. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount for safety and efficacy. A robust analytical method must not only quantify the main component but also separate, detect, and quantify any process-related impurities and potential degradants that may form during manufacturing or storage.

The goal is to develop a stability-indicating method , which is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product.[1] Such a method is crucial for regulatory compliance and for establishing the shelf-life of a product.[2] This guide will detail the logical, systematic development of such a method.

Analyte Characteristics and Initial Method Considerations

Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is essential.

  • Structure: 4-[(4-Methylpyrimidin-2-yl)oxy]aniline (Molecular Formula: C₁₁H₁₁N₃O) contains a basic aniline moiety, a pyrimidine ring, and an ether linkage.[3]

  • Polarity: The presence of the amine group and nitrogen-containing heterocycle suggests moderate polarity. The predicted XlogP is 1.8, confirming it is suitable for reversed-phase chromatography.[3]

  • UV Absorbance: The aromatic rings (phenyl and pyrimidine) are strong chromophores, making UV detection a suitable and straightforward choice.

Based on these characteristics, Reversed-Phase HPLC (RP-HPLC) with UV detection is the logical starting point. In RP-HPLC, the mobile phase is more polar than the stationary phase, making it ideal for moderately polar compounds.[4]

A Systematic Approach to Method Development

The development of a robust HPLC method is an iterative process of selection and optimization. We will follow a structured workflow to achieve the desired separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Stress Testing & Validation A Analyte Characterization (Structure, Polarity, pKa, UV Spectra) B Select Detector & Wavelength (e.g., DAD Scan 200-400 nm) A->B C Column Screening (C18, C8, Phenyl) B->C D Mobile Phase Screening (ACN vs. MeOH, pH) C->D E Optimize Mobile Phase (Gradient Profile, Buffer Conc.) D->E Select best initial conditions F Optimize Physical Parameters (Flow Rate, Temperature) E->F G System Suitability Test (Resolution, Tailing, Plates) F->G H Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) G->H Finalized Method I Peak Purity Analysis (DAD) H->I J Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) I->J

Caption: Workflow for HPLC Method Development.

Detector and Wavelength Selection

A photodiode array (PDA) or diode array detector (DAD) is highly recommended. It acquires the entire UV-visible spectrum for each peak, which is invaluable for:

  • Wavelength Optimization: Identifying the wavelength of maximum absorbance (λ-max) for the parent compound to ensure high sensitivity.

  • Peak Purity Assessment: Verifying that a chromatographic peak is spectrally homogeneous and not co-eluting with an impurity.

Experimental Protocol:

  • Prepare a solution of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline in a suitable solvent (e.g., 50:50 acetonitrile:water) at approximately 10-20 µg/mL.

  • Inject the solution into an HPLC system with a DAD detector.

  • Acquire the UV spectrum from 200 to 400 nm.

  • Identify the λ-max. For pyrimidine and aniline derivatives, strong absorbance is typically observed between 220 and 280 nm.[5][6]

Column (Stationary Phase) Comparison

The choice of stationary phase is the most critical factor for achieving separation. We will compare three common reversed-phase columns.

  • C18 (Octadecylsilane): The industry workhorse. It separates primarily based on hydrophobicity. It is a good starting point for most small molecules.[7]

  • C8 (Octylsilane): Less hydrophobic than C18. It can provide shorter retention times and sometimes different selectivity for polar compounds.

  • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic rings of the analyte, in addition to hydrophobic interactions. This can be highly effective for separating aromatic compounds and their isomers.[8]

Mobile Phase Selection and Optimization

The mobile phase modulates the retention and selectivity of the separation.[9]

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common choices. ACN generally provides lower backpressure and better UV transparency at low wavelengths. Methanol can offer different selectivity. A comparison of both is warranted.

  • Aqueous Phase and pH Control: The aniline group is basic. Its ionization state is pH-dependent, which drastically affects its retention and peak shape. Operating without pH control will lead to poor reproducibility and broad, tailing peaks. A buffer should always be used.[10] A buffer concentration of 10-50 mM is typically sufficient.[10]

    • Rationale: To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH should be set at least 2 units away from the analyte's pKa. For a basic amine, using an acidic pH (e.g., pH 2.5-4.0) will ensure it is in its protonated, more polar form, leading to predictable retention. A phosphate or formate buffer is a common choice.

  • Elution Mode: Isocratic vs. Gradient:

    • Isocratic: Constant mobile phase composition. Simpler and more robust, suitable if all impurities elute with good resolution in a reasonable time.

    • Gradient: The composition of the mobile phase changes over time (e.g., increasing organic content). This is essential for purity methods where impurities with a wide range of polarities may be present.[7] A gradient elution allows for the elution of highly retained impurities while maintaining good resolution for early-eluting ones.

Comparative Experimental Analysis

To illustrate the selection process, we present hypothetical data from screening experiments. The goal is to achieve a resolution (Rs) > 2 between the main peak and its closest impurity, and a tailing factor (Tf) between 0.8 and 1.5.

Initial Conditions:

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: 240 nm

Table 1: Comparison of HPLC Columns

ParameterC18 Column (250x4.6mm, 5µm)Phenyl-Hexyl Column (250x4.6mm, 5µm)C8 Column (250x4.6mm, 5µm)
Analyte Retention Time (min) 12.511.810.2
Resolution (Analyte vs. Impurity 1) 1.82.51.6
Resolution (Analyte vs. Impurity 2) 2.22.42.1
Tailing Factor (Analyte) 1.61.21.7
Observations Decent retention but fails to resolve Impurity 1 and shows peak tailing.Excellent resolution for both impurities due to π-π interactions. Good peak shape.Lower retention, poor resolution and peak shape for the basic analyte.

Table 2: Comparison of Organic Modifiers (using Phenyl-Hexyl Column)

ParameterAcetonitrile (ACN)Methanol (MeOH)
Analyte Retention Time (min) 11.813.5
Resolution (Analyte vs. Impurity 1) 2.52.1
System Backpressure (psi) 18002500
Observations Better resolution and significantly lower backpressure.Offers different selectivity but with reduced resolution and higher pressure.

Forced Degradation (Stress Testing)

To prove the method is stability-indicating, the drug substance must be subjected to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[2][11] The goal is to achieve 5-20% degradation of the active ingredient.[2]

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) Analyte 4-[(4-Methylpyrimidin-2-yl)oxy]aniline (Parent Drug) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Analyte->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Analyte->Oxidation Thermal Thermal (e.g., 80°C, solid state) Analyte->Thermal Photo Photolytic (ICH Q1B light exposure) Analyte->Photo Degradants Degradation Products (Hydrolytic, Oxidative, etc.) Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants

Caption: Forced Degradation Pathways.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 60-80°C.[12]

  • Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 60-80°C.[12]

  • Oxidative Degradation: Treat the analyte solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[13]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).[12]

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[12]

  • Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a DAD is essential to confirm this.

Final Optimized and Recommended Method

Based on the comparative data and subsequent optimization, the following method is recommended for the purity analysis of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline.

Table 3: Recommended HPLC Method Parameters

ParameterRecommended Condition
Column Phenyl-Hexyl (250 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector DAD at 240 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

This method should be fully validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness before implementation in a quality control environment.[14]

Conclusion

The development of a stability-indicating HPLC method is a systematic, science-driven process. By understanding the analyte's chemistry and comparing different stationary and mobile phases, we have established a robust method for the purity analysis of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline. The use of a Phenyl-Hexyl column provided superior selectivity for this aromatic amine compared to standard C18 and C8 phases. The finalized gradient method, coupled with forced degradation studies, ensures that the method is specific and fit for its intended purpose of accurately monitoring the purity and stability of this important chemical entity.

References

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org. Retrieved February 13, 2026, from [Link]

  • Barešová, H., Chervet, P., & Kvasnička, F. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Talanta, 32(4), 279–283. [Link]

  • ResearchGate. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved February 13, 2026, from [Link]

  • ResolveMass. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 4-[(4-methylpyrimidin-2-yl)oxy]aniline. Retrieved February 13, 2026, from [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved February 13, 2026, from [Link]

  • Marchenko, S. I., Moiseeva, A. M., Petrova, T. V., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(1), 46–57. [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved February 13, 2026, from [Link]

  • Tepnel Pharma Services Limited. (n.d.). Forced Degradation Studies. Retrieved February 13, 2026, from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved February 13, 2026, from [Link]

  • JCTM. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved February 13, 2026, from [Link]

  • Trade Science Inc. (2014). Development and validation of novel stability-indicating RP-HPLC method for estimation of related substances and degradation products in ambrisentan. Analytical Chemistry, An Indian Journal, 14(1). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved February 13, 2026, from [Link]

  • Quora. (2022, August 19). How do you choose a mobile phase in HPLC? Retrieved February 13, 2026, from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved February 13, 2026, from [Link]

  • Hedrick, C. E. (1965). Separation of Aromatic Amines by Reversed-Phase Chromatography. Analytical Chemistry, 37(8), 1044–1046. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved February 13, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved February 13, 2026, from [Link]

  • Xu, X., et al. (2014). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Cancer Chemotherapy and Pharmacology, 74(2), 301–311. [Link]

Sources

Comparative Bioactivity Analysis: 4-[(4-Methylpyrimidin-2-yl)oxy]aniline vs. Its Fluorinated Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation

Introduction: The Rationale for Fluorination in Modern Drug Discovery

The 4-[(4-Methylpyrimidin-2-yl)oxy]aniline scaffold represents a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its constituent parts—the aniline and pyrimidine rings—are adept at forming critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various protein kinases. However, like many promising lead compounds, its inherent properties such as metabolic stability and binding affinity can often be suboptimal.

This guide provides a comparative analysis of the parent molecule, 4-[(4-Methylpyrimidin-2-yl)oxy]aniline, against a series of rationally designed fluorinated analogs. Strategic incorporation of fluorine is a cornerstone of modern drug design, employed to meticulously refine a molecule's pharmacological profile.[1][2] Fluorine's unique properties—its small size (similar to hydrogen), high electronegativity, and the strength of the C-F bond—allow it to exert profound effects on a compound's bioactivity.[3][4] These effects include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.[1]

  • Modulated pKa: Fluorine's strong electron-withdrawing nature can lower the basicity (pKa) of nearby functional groups, such as the aniline amine. This can alter ionization state at physiological pH, improving cell membrane permeability and potentially modifying binding interactions.[3]

  • Increased Binding Affinity: Fluorine can engage in favorable electrostatic or dipole-dipole interactions with amino acid residues in the target protein's binding site, leading to enhanced potency.[5]

  • Fine-Tuning Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach its intracellular target.[4]

This guide will explore these principles through a hypothetical structure-activity relationship (SAR) study, supported by simulated experimental data and detailed protocols for key validation assays.

Structure-Activity Relationship (SAR) Workflow

The process of analog design, synthesis, and evaluation is iterative. The goal is to systematically probe the chemical space around the lead compound to identify modifications that enhance desired properties (e.g., potency, stability) while minimizing off-target effects.

SAR_Workflow Lead Lead Compound 4-[(4-Methylpyrimidin-2-yl)oxy]aniline Design Design Analogs (Strategic Fluorination) Lead->Design Identify 'Soft Spots' & Key Binding Regions Synthesis Chemical Synthesis Design->Synthesis Evaluation Biological Evaluation - Kinase Inhibition - Cellular Potency - Metabolic Stability Synthesis->Evaluation Analysis SAR Analysis (Data Interpretation) Evaluation->Analysis Analysis->Design Iterate Design Optimized Optimized Candidate Analysis->Optimized Achieve Target Profile Kinase_Assay_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation A Add Kinase, Substrate, & Test Compound B Add ATP to Initiate A->B C Incubate 60 min (ADP is produced) B->C D Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) C->D E Incubate 40 min D->E F Add Kinase Detection Reagent (Convert ADP to ATP, start luciferase reaction) E->F G Incubate 30 min F->G Result Measure Luminescence (Signal ∝ Kinase Activity) G->Result

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [6] Materials:

  • A549 human lung carcinoma cell line

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to DMSO-treated controls. Determine the EC₅₀ value by plotting viability against compound concentration.

Metabolic Stability Assay (Human Liver Microsomes)

This in vitro assay assesses the susceptibility of a compound to phase I metabolism by incubating it with human liver microsomes, which are rich in cytochrome P450 enzymes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds

  • NADPH regenerating system (cofactor for P450 enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation: Pre-warm a mixture of test compound (1 µM final concentration), HLM, and phosphate buffer to 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½).

Conclusion

The strategic incorporation of fluorine into the 4-[(4-Methylpyrimidin-2-yl)oxy]aniline scaffold provides a powerful tool for optimizing its drug-like properties. As illustrated by our comparative analysis, targeted fluorination can independently and synergistically enhance both target potency and metabolic stability. Fluorinating the aniline ring (ANALOG-F1) improved binding affinity, likely by modulating the pKa of the amine to favor interactions within the kinase hinge region. Conversely, trifluoromethylation of the pyrimidine's methyl group (ANALOG-F2) dramatically increased metabolic half-life by blocking a labile site. The combination of these strategies in ANALOG-F3 yielded a superior candidate with both high potency and robust stability. This guide underscores the importance of a rational, iterative design-and-test cycle in medicinal chemistry and provides the fundamental experimental protocols necessary to validate these critical bioactivity parameters.

References

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.[Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.[Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.[Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science.[Link]

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.[Link]

  • Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. PubMed.[Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.[Link]

  • 4-[(4-methylpyrimidin-2-yl)oxy]aniline. PubChemLite.[Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.[Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing.[Link]

  • Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines. Drug Design, Development and Therapy.[Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology.[Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.[Link]

  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI.[Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Commercial 4-[(4-Methylpyrimidin-2-yl)oxy]aniline Samples

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of starting materials is not merely a quality control checkpoint; it is the bedrock upon which reliable and reproducible results are built. This guide offers an in-depth, comparative analysis of key analytical techniques for assessing the chemical purity of commercial samples of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline, a crucial intermediate in the synthesis of various pharmaceutical agents. We will delve into the underlying principles of each method, provide actionable experimental protocols, and present comparative data to empower you in making informed decisions for your research.

The Criticality of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) or its intermediates can have profound consequences, ranging from altered biological activity and compromised safety profiles to difficulties in process scale-up and regulatory hurdles.[1][2] Therefore, a multi-faceted analytical approach is not just recommended but essential for a comprehensive understanding of a sample's purity.

This guide will focus on a suite of orthogonal analytical techniques, each providing a unique window into the purity of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity and impurity profiling.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification and structural elucidation of impurities.[3][4][5]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute method for purity determination.[6][7][8]

  • Thermal Analysis (DSC/TGA): To assess thermal stability and the presence of residual solvents or inorganic impurities.[9][10][11]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness.[1] For a compound like 4-[(4-Methylpyrimidin-2-yl)oxy]aniline, a reversed-phase HPLC method is the most appropriate starting point.

Causality Behind Experimental Choices

The choice of a C18 column is based on the non-polar nature of the aniline derivative, ensuring good retention and separation from potential polar and non-polar impurities.[12] A gradient elution is employed to effectively separate compounds with a range of polarities that might be present in the sample. The UV detection wavelength is selected based on the chromophoric nature of the aniline and pyrimidine rings, which are expected to have a strong absorbance around 254 nm.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[12]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-31 min: Linear gradient to 95% A, 5% B

    • 31-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[13]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-[(4-Methylpyrimidin-2-yl)oxy]aniline sample.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Hypothetical HPLC Purity Analysis of Three Commercial Samples

SupplierLot NumberRetention Time of Main Peak (min)Purity by Area %Number of Impurities Detected
AA-00115.2399.5%3
BB-00215.2598.2%5
CC-00315.2199.8%2
Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Generate Report

Caption: HPLC Purity Analysis Workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS): Unmasking the Impurities

While HPLC provides quantitative data on purity, it does not reveal the identity of the impurities. This is where the power of mass spectrometry comes into play.[2][4] By coupling the separation capabilities of LC with the mass-analyzing power of MS, we can obtain molecular weight information and fragmentation patterns of impurities, which are crucial for their structural elucidation.[3][5]

Causality Behind Experimental Choices

An MS-compatible mobile phase is crucial; therefore, non-volatile buffers like phosphates are replaced with volatile ones like formic acid.[3] This ensures that the mobile phase components do not interfere with the ionization process in the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like our target compound and its potential impurities, minimizing fragmentation in the source and providing a clear molecular ion peak.

Experimental Protocol: LC-MS Impurity Identification

Instrumentation:

  • LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Same as the HPLC method described above, ensuring the use of MS-compatible mobile phases.

Mass Spectrometry Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Mass Range: 50-1000 m/z.

  • Data Acquisition: Full scan mode for impurity detection and targeted MS/MS for structural elucidation.

Data Presentation

Table 2: Hypothetical Impurity Profile of a Commercial Sample by LC-MS

Impurity Peak (RT)[M+H]⁺ (m/z)Possible Identity
Impurity 1 (12.5 min)216.1Isomer of starting material
Impurity 2 (18.9 min)186.1Unreacted starting material
Impurity 3 (22.1 min)230.1Over-alkylated by-product

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Assessment

Unlike chromatographic techniques that provide relative purity based on peak areas, qNMR is a primary ratio method that can determine the absolute purity of a compound without the need for a reference standard of the analyte itself.[6][7][8] This is achieved by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[7]

Causality Behind Experimental Choices

The selection of a suitable internal standard is critical. It must have a simple proton spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.[14] Maleic acid is a good candidate as its olefinic protons are in a region of the ¹H NMR spectrum that is typically free of signals from aromatic compounds. A long relaxation delay (D1) is essential to ensure complete relaxation of all protons, which is a prerequisite for accurate quantification.[14]

Experimental Protocol: qNMR Purity Determination

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-[(4-Methylpyrimidin-2-yl)oxy]aniline sample.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid).

  • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

NMR Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (D1): 30 seconds (or 5 times the longest T₁ value).

  • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing: Manual phasing and baseline correction are crucial for accurate integration.

Data Presentation

Table 3: Hypothetical qNMR Purity Analysis of a Commercial Sample

ParameterValue
Mass of Sample (mg)10.15
Mass of Internal Standard (mg)5.02
Purity of Internal Standard99.9%
Integral of Analyte Proton(s)2.00
Integral of Standard Proton(s)1.00
Calculated Purity (w/w %) 99.2%
Experimental Workflow: qNMR Purity Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_standard Accurately Weigh Internal Standard weigh_standard->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Data (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity using Formula integrate->calculate report report calculate->report Generate Report

Caption: qNMR Purity Analysis Workflow.

Thermal Analysis (DSC/TGA): Assessing Thermal Stability and Non-Volatile Impurities

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, moisture content, and presence of inorganic impurities.[9][10][11][15]

Causality Behind Experimental Choices

TGA measures the change in mass of a sample as a function of temperature, which is useful for identifying the loss of volatile components like water or residual solvents.[10] DSC measures the heat flow into or out of a sample as it is heated, allowing for the determination of the melting point and the detection of impurities that can depress and broaden the melting endotherm.[15][16]

Experimental Protocol: Thermal Analysis

Instrumentation:

  • Simultaneous Thermal Analyzer (TGA/DSC).

TGA Parameters:

  • Temperature Range: 25 °C to 500 °C.

  • Heating Rate: 10 °C/min.

  • Atmosphere: Nitrogen (inert).

DSC Parameters:

  • Temperature Range: 25 °C to 200 °C (or above the expected melting point).

  • Heating Rate: 5 °C/min.

  • Atmosphere: Nitrogen (inert).

Data Presentation

Table 4: Hypothetical Thermal Analysis of a Commercial Sample

AnalysisParameterResultInterpretation
TGAWeight Loss below 100 °C0.2%Low moisture content
TGADecomposition Onset> 250 °CGood thermal stability
DSCMelting Point (Onset)155.2 °CSharp melt, indicates high purity
DSCEnthalpy of Fusion120 J/gCrystalline material

Comparative Summary and Recommendations

Table 5: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC Chromatographic separationRelative purity, number of impuritiesHigh resolution, sensitive, robustRequires a reference standard for impurity identification
LC-MS Separation coupled with mass analysisMolecular weight and structure of impuritiesHighly specific and sensitive for identificationMore complex instrumentation and data analysis
qNMR Nuclear magnetic resonanceAbsolute purity, structural confirmationNo analyte-specific reference standard needed, non-destructive[6][8]Lower sensitivity than HPLC, requires pure internal standard
Thermal Analysis Measures physical and chemical properties as a function of temperatureThermal stability, residual solvents, inorganic impuritiesFast, small sample sizeNot suitable for identifying organic impurities

For a comprehensive and robust assessment of the chemical purity of commercial 4-[(4-Methylpyrimidin-2-yl)oxy]aniline samples, a combination of these techniques is highly recommended. HPLC should be employed as the primary method for routine purity checks and quality control. When unknown impurities are detected, LC-MS is indispensable for their identification. qNMR provides an orthogonal and absolute measure of purity, which is invaluable for qualifying reference standards. Finally, thermal analysis offers crucial information on non-chromatographable impurities and the overall thermal stability of the material. By integrating the data from these complementary techniques, researchers can proceed with confidence, knowing that the quality of their starting materials is well-characterized and assured.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC.
  • Sigma-Aldrich. (2020, October 1). Quantitative NMR Spectroscopy.
  • ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
  • ResearchGate. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • Quora. (2023, September 1). Why do we use NMR spectroscopy in purity analysis?.
  • Chemistry LibreTexts. (2022, August 28). 2.8: Thermal Analysis.
  • ResolveMass Laboratories Inc. (2025, September 17). Thermal Analysis Instruments (DSC, TGA).
  • MooreAnalytical. (n.d.). Thermal Analysis- TGA/DSC.
  • Sigma-Aldrich. (n.d.). HPLC Analysis of Aniline Homologs on Discovery® C18.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives.
  • Benchchem. (n.d.). Purity Analysis of 4-(Iminomethyl)aniline: A Comparative Guide to Analytical Techniques.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
  • Mtoz Biolabs. (n.d.). DSC and TGA Analysis.
  • PMC - NIH. (2021, October 26). Quantification of aniline and N-methylaniline in indigo.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Methylpyrimidin-2-yl)oxy]aniline
Reactant of Route 2
Reactant of Route 2
4-[(4-Methylpyrimidin-2-yl)oxy]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.